Kakuol
説明
from Asarum forbesii Maxim.; structure given in first source
Structure
2D Structure
3D Structure
特性
IUPAC Name |
1-(6-hydroxy-1,3-benzodioxol-5-yl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c1-2-7(11)6-3-9-10(4-8(6)12)14-5-13-9/h3-4,12H,2,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLLMHZXMVHNZOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC2=C(C=C1O)OCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50171850 | |
| Record name | Kakoul | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50171850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18607-90-4 | |
| Record name | Kakuol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18607-90-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Kakoul | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018607904 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Kakoul | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50171850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
What is the chemical structure of Kakuol?
An In-depth Technical Guide to the Chemical Structure of Kakuol
Introduction
This compound is a natural product classified as a member of the benzodioxoles.[1][2] It is a propiophenone derivative, specifically 2-hydroxy-4,5-methylenedioxypropiophenone, which has been isolated from plant sources such as the rhizomes of Asarum sieboldii (Miq) Maek.[3] This compound has garnered interest in the scientific community for its biological activities, including antifungal and hepatoprotective effects.[3][4] Recent studies have elucidated its role in modulating specific signaling pathways, making it a molecule of interest for drug development professionals.[4] This guide provides a comprehensive overview of the chemical structure of this compound, including its physicochemical properties, spectroscopic data, and relevant experimental protocols.
Chemical Structure and Physicochemical Properties
The chemical identity and fundamental properties of this compound are summarized below. The structure is characterized by a propiophenone core with hydroxyl and methylenedioxy functional groups attached to the benzene ring.
| Identifier | Value | Source |
| IUPAC Name | 1-(6-hydroxy-1,3-benzodioxol-5-yl)propan-1-one | [1] |
| CAS Number | 18607-90-4 | [1][2] |
| Molecular Formula | C₁₀H₁₀O₄ | [1][2][5][6][7] |
| Canonical SMILES | CCC(=O)C1=CC2=C(C=C1O)OCO2 | [1] |
| InChIKey | SLLMHZXMVHNZOR-UHFFFAOYSA-N | [1] |
A summary of the key computed physicochemical properties of this compound is presented in the following table.
| Property | Value | Unit |
| Molecular Weight | 194.18 | g/mol [1][2] |
| Monoisotopic Mass | 194.05790880 | Da[1][2] |
| XLogP3 | 2.1 | [1][2] |
| Hydrogen Bond Donor Count | 1 | [2] |
| Hydrogen Bond Acceptor Count | 4 | [2] |
| Rotatable Bond Count | 2 | [2] |
| Topological Polar Surface Area | 55.8 | Ų[1][2] |
| Complexity | 228 | [1][2] |
| Melting Point | 110 | °C[2] |
| Boiling Point | 352.3 | °C at 760 mmHg[2] |
Spectroscopic Data
The structural elucidation of this compound is supported by various spectroscopic techniques. The key data from Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are pivotal for its characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| This compound Oxime Derivative | ¹H NMR (400 MHz, DMSO-d₆) δ (ppm) | ¹³C NMR (100 MHz, DMSO-d₆) δ (ppm) |
| Aromatic OH | 11.92 (s) | - |
| N-OH | 11.29 (s) | - |
| Aromatic H | 7.04 (s) | 162.2, 154.5, 148.5, 140.3, 109.7, 106.2 |
| Aromatic H | 6.51 (s) | 98.4 |
| OCH₂O | 5.98 (s) | 101.3 |
| CH₂ | 2.76 (q) | 17.9 |
| CH₃ | 1.07 (t) | 11.1 |
Data is for this compound oxime as reported in the literature.[8]
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and elemental composition of this compound.
| Technique | Parameter | Value | Source |
| High-Resolution EI-MS | [M+H]⁺ (for this compound oxime) | 209.1986 (calculated for C₁₀H₁₁NO₄, 209.0688) | [8] |
| GC-MS | NIST Number | 241689 | [1] |
| Key m/z fragments | 194, 165, 107 | [1] |
Experimental Protocols
The following sections detail the methodologies for the isolation of this compound from natural sources and its chemical synthesis.
Isolation from Asarum sieboldii Rhizomes
This compound has been successfully isolated from the rhizomes of Asarum sieboldii. The general procedure is as follows:
-
Extraction: The dried rhizomes of Asarum sieboldii are subjected to extraction with methanol.[3]
-
Purification: The crude methanol extract undergoes further purification steps. While the specific details of the chromatographic separation are not provided in the abstract, such processes typically involve column chromatography over silica gel or other stationary phases, eluting with a gradient of organic solvents to isolate the compound of interest.[3]
-
Structure Confirmation: The identity of the isolated compound as this compound is confirmed using high-resolution mass spectrometry, NMR, and UV spectral data.[3]
Chemical Synthesis via Friedel-Crafts Acylation
This compound and its analogues can be synthesized through the Friedel-Crafts acylation reaction.[8][9] A general procedure is outlined below:
-
Reaction Setup: To a three-necked flask equipped with a condenser, addition funnel, and an HCl trap under a nitrogen atmosphere, anhydrous aluminum chloride (AlCl₃, 1.5 mmol) and dry dichloromethane (CH₂Cl₂, 5 ml) are added.[8]
-
Acyl Chloride Addition: The flask is cooled in an ice bath, and a solution of the corresponding acyl chloride (in this case, propanoyl chloride, 1.2 mmol) in CH₂Cl₂ (5 ml) is added slowly.[8]
-
Phenol Addition: A solution of sesamol (1 mmol) in CH₂Cl₂ is added dropwise.[8]
-
Reaction and Workup: The ice bath is removed, and the mixture is refluxed for 2 hours. After cooling, the reaction mixture is poured into a beaker containing ice and concentrated HCl and stirred for 30 minutes.[8]
-
Extraction and Purification: The organic layer is extracted with ethyl acetate, washed with saturated sodium bicarbonate and brine, dried over sodium sulfate, and concentrated under vacuum. The crude product is then purified by silica gel column chromatography.[8]
Signaling Pathway Involvement
Recent research has identified this compound as a modulator of the HSP90AA1/CDK2/mTOR signaling pathway , through which it exerts a hepatoprotective effect against drug-induced liver injury.[4] this compound was found to down-regulate the expression of HSP90AA1, HRAS, and MMP1, while up-regulating the protein expression of CDK2 and mTOR.[4]
Experimental Workflow: Synthesis and Antifungal Screening
The discovery and development of this compound derivatives as potential antifungal agents follow a structured experimental workflow. This typically involves chemical synthesis followed by a systematic biological evaluation.
References
- 1. This compound | C10H10O4 | CID 596894 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. Isolation and antifungal activity of this compound, a propiophenone derivative from Asarum sieboldii rhizome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound and asarinin protecting liver injury via HSP90AA1/CDK2/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | Chemical Substance Information | J-GLOBAL [jglobal.jst.go.jp]
- 6. This compound - Lifeasible [lifeasible.com]
- 7. chembk.com [chembk.com]
- 8. scispace.com [scispace.com]
- 9. Natural products as sources of new fungicides (I): synthesis and antifungal activity of this compound derivatives against phytopathogenic fungi | Mongolian Journal of Chemistry [mongoliajol.info]
Kakuol: A Technical Guide for Researchers
Prepared for: Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of Kakuol, a natural compound with significant biological activities. It covers its physicochemical properties, antifungal and enzyme-inhibitory activities, and detailed experimental protocols for its study.
Physicochemical and Biological Properties
This compound is a propiophenone derivative isolated from the rhizomes of Asarum sieboldii Miq. It is classified as a member of the benzodioxoles.
Table 1: Physicochemical and Biological Data for this compound
| Property | Value | Citations |
| CAS Number | 18607-90-4 | [1][2][3][4] |
| Molecular Formula | C₁₀H₁₀O₄ | [1][2][3] |
| Molecular Weight | 194.18 g/mol | [1][2][3] |
| Source | Rhizomes of Asarum sieboldii Miq. | [1] |
| Purity | Commercially available at ≥ 98% | |
| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone. | |
| Antifungal Activity | Minimum Inhibitory Concentration (MIC): | |
| Colletotrichum orbiculare | 10 µg/mL | |
| Botrytis cinerea | 50 µg/mL | |
| Cladosporium cucumerinum | 30 µg/mL | |
| Mechanism of Action | Inhibition of human Topoisomerase I |
Mechanism of Action: Topoisomerase I Inhibition
This compound has been identified as an inhibitor of human Topoisomerase I (Top1), a critical enzyme involved in DNA replication, transcription, and recombination by relaxing DNA supercoils. The inhibitory action of this compound targets the cleavage step of the Top1 catalytic cycle, preventing the enzyme from nicking the DNA strand. This leads to a halt in DNA relaxation and subsequent cellular processes.
Experimental Protocols
Antifungal Susceptibility Testing (Broth Microdilution Method)
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of this compound against filamentous fungi, based on established methodologies.
1. Inoculum Preparation:
- Culture the desired filamentous fungus on an appropriate agar medium (e.g., Potato Dextrose Agar) at a suitable temperature until sporulation is observed.
- Harvest spores by flooding the agar surface with sterile saline containing a wetting agent (e.g., 0.05% Tween 80).
- Adjust the spore suspension to a final concentration of approximately 0.4 x 10⁴ to 5 x 10⁴ spores/mL in RPMI 1640 medium.
2. Microplate Preparation:
- Prepare a stock solution of this compound in DMSO.
- Perform serial two-fold dilutions of this compound in a 96-well microtiter plate using RPMI 1640 medium to achieve the desired final concentrations.
- Include a positive control (a known antifungal agent) and a negative control (medium with DMSO, no this compound).
3. Inoculation and Incubation:
- Inoculate each well with the prepared fungal spore suspension.
- Incubate the plates at 35°C for 48-72 hours.
4. MIC Determination:
- Visually or spectrophotometrically determine the lowest concentration of this compound that causes complete inhibition of fungal growth compared to the control. This concentration is the MIC.
Human Topoisomerase I DNA Relaxation Assay
This assay is used to confirm the inhibitory effect of this compound on the enzymatic activity of human Topoisomerase I.
1. Reaction Mixture Preparation:
- Prepare a reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 200 mM NaCl, 0.25 mM EDTA, 5% v/v glycerol).
- In separate tubes, combine the reaction buffer, supercoiled plasmid DNA (e.g., pBR322), and varying concentrations of this compound (dissolved in DMSO). Include a no-drug control.
2. Enzyme Reaction:
- Add human Topoisomerase I enzyme to each reaction tube.
- Incubate the reaction mixture at 37°C for 30 minutes.
3. Reaction Termination:
- Stop the reaction by adding a stop solution containing SDS and a proteinase (e.g., Proteinase K).
4. Gel Electrophoresis:
- Load the reaction products onto a 1% agarose gel.
- Perform electrophoresis to separate the different DNA topoisomers (supercoiled, relaxed, and nicked).
- Stain the gel with an intercalating dye (e.g., ethidium bromide) and visualize under UV light.
5. Analysis:
- Inhibition of Topoisomerase I activity is indicated by the persistence of the supercoiled DNA band and a decrease in the relaxed DNA band in the presence of this compound.
Experimental and Logical Workflows
The following diagrams illustrate the workflow for screening the antifungal activity of this compound and the logical relationship of its potential applications.
References
Kakuol's Enigmatic Antifungal Action: A Technical Guide to a Putative Mechanism
For Immediate Release
Yangling, Shaanxi – November 7, 2025 – While the precise molecular mechanism of action for kakuol, a natural propiophenone derived from Asarum sieboldii, remains a subject of ongoing scientific inquiry, its potential as an antifungal agent is increasingly recognized. This technical guide synthesizes the current understanding of this compound's bioactivity, delves into structure-activity relationships, and proposes potential mechanisms of action to guide future research and drug development.
Documented Antifungal Efficacy of this compound
This compound has demonstrated notable in vitro and in vivo activity against a range of phytopathogenic fungi. Its efficacy, however, is species-dependent, with some fungi exhibiting greater sensitivity than others. The following table summarizes the available quantitative data on the antifungal activity of this compound.
| Fungal Species | Measurement | Value (µg/mL) | Reference |
| Colletotrichum orbiculare | MIC | 10 | [1] |
| Botrytis cinerea | MIC | 50 | [1] |
| Cladosporium cucumerinum | MIC | 30 | [1] |
MIC: Minimum Inhibitory Concentration
Structure-Activity Relationship: Fine-Tuning Antifungal Potency
Research into this compound derivatives has provided valuable insights into the structural features crucial for its antifungal properties. Modifications to the this compound scaffold have been shown to significantly enhance its bioactivity, suggesting a specific interaction with a fungal target. Key findings from structure-activity relationship (SAR) studies include:
-
The Carbonyl Group: The propiophenone carbonyl group is a critical feature. The introduction of a carbon-carbon double bond conjugated to this carbonyl group has been shown to be beneficial for antifungal activity.
-
Side Chain Modifications: Alterations to the alkyl side chain can modulate the compound's potency and spectrum of activity.
-
Hydroxyl and Ether Groups: The phenolic hydroxyl and the methylenedioxy ether groups also play a role in the molecule's overall effectiveness, with some derivatives showing increased activity upon modification.[2]
Hypothesized Mechanisms of Action
While the definitive molecular target of this compound is yet to be identified, its chemical structure and the observed effects of its derivatives on fungi allow for the formulation of several plausible mechanisms of action. These hypotheses are grounded in the fundamental principles of fungal biology and provide a roadmap for future investigation.
Disruption of Fungal Cell Wall Integrity
The fungal cell wall is a dynamic and essential structure, primarily composed of chitin and β-glucans, that protects the cell from osmotic stress and is crucial for growth and morphogenesis. This compound may exert its antifungal effect by interfering with the synthesis or structural integrity of this barrier.
Proposed Signaling Pathway for Cell Wall Integrity Stress Response
Caption: this compound may induce cell wall stress, activating the PKC signaling pathway.
Compromising the Fungal Cell Membrane
The fungal cell membrane, rich in ergosterol, is another potential target. This compound could disrupt the membrane's integrity, leading to increased permeability and the leakage of essential intracellular components, ultimately resulting in cell death.
Induction of Apoptosis-Like Cell Death
Programmed cell death, or apoptosis, is a conserved mechanism in fungi that can be triggered by various cellular stresses. This compound may act as a stressor that initiates an apoptotic cascade, characterized by DNA fragmentation and the activation of specific enzymes like caspases.
Hypothesized this compound-Induced Apoptotic Pathway
Caption: this compound-induced stress may trigger a mitochondrial-mediated apoptotic cascade.
Experimental Protocols for Mechanism Elucidation
To investigate the hypothesized mechanisms of action, the following experimental protocols are proposed for researchers in the field.
Mycelial Growth Inhibition Assay
This assay is fundamental for determining the minimum inhibitory concentration (MIC) and the half-maximal effective concentration (EC50) of this compound against various fungal species.
Methodology:
-
Prepare potato dextrose agar (PDA) plates amended with serial dilutions of this compound dissolved in a suitable solvent (e.g., DMSO).
-
Inoculate the center of each plate with a mycelial plug (5 mm diameter) from a fresh fungal culture.
-
Incubate the plates at the optimal growth temperature for the specific fungus.
-
Measure the diameter of the fungal colony at regular intervals until the colony in the control plate (containing only the solvent) reaches the edge of the plate.
-
Calculate the percentage of growth inhibition relative to the control.
Workflow for Mycelial Growth Inhibition Assay
Caption: A streamlined workflow for assessing the antifungal activity of this compound.
Cell Wall Integrity Assay: Calcofluor White Staining
Calcofluor white is a fluorescent dye that binds to chitin in the fungal cell wall. Disruption of the cell wall can lead to abnormal staining patterns.
Methodology:
-
Grow fungal hyphae in liquid media supplemented with a sub-lethal concentration of this compound.
-
Harvest the hyphae and wash with phosphate-buffered saline (PBS).
-
Incubate the hyphae with a solution of Calcofluor White stain and 10% potassium hydroxide for 1-5 minutes.[1][3]
-
Wash the hyphae to remove excess stain.
-
Observe the stained hyphae under a fluorescence microscope. Look for abnormal fluorescence patterns, such as patchy staining or cell swelling, compared to untreated controls.
Membrane Permeability Assay: Propidium Iodide Uptake
Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells. It is commonly used to identify dead cells or cells with compromised membrane integrity.
Methodology:
-
Treat a suspension of fungal spores or protoplasts with varying concentrations of this compound.
-
Add propidium iodide to the cell suspension to a final concentration of 1-5 µg/mL.[4][5]
-
Incubate for 5-15 minutes in the dark.
-
Analyze the cell population using flow cytometry or fluorescence microscopy.
-
An increase in the percentage of PI-positive cells indicates membrane damage.
Apoptosis Detection: TUNEL Assay
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis.
Methodology:
-
Treat fungal cells with this compound for a specified period.
-
Fix and permeabilize the cells according to a standard protocol.[6]
-
Incubate the cells with a reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTPs.
-
Wash the cells to remove unincorporated nucleotides.
-
Analyze the cells by fluorescence microscopy or flow cytometry to detect the fluorescent signal in apoptotic cells.[7]
Signaling Pathway Analysis: Western Blotting for Phosphorylated Kinases
To investigate the effect of this compound on cell signaling pathways, the phosphorylation status of key protein kinases (e.g., MAP kinases in the cell wall integrity pathway) can be assessed by Western blotting.
Methodology:
-
Treat fungal mycelia with this compound for various time points.
-
Rapidly harvest the mycelia and extract total proteins.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies specific for the phosphorylated form of the target kinase.
-
Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection.
-
Compare the levels of phosphorylated kinase to a total protein control to determine the effect of this compound on pathway activation.[8]
Future Directions
The study of this compound's antifungal mechanism of action is a promising area of research. The proposed hypotheses and experimental protocols provide a framework for elucidating its molecular target and cellular effects. A deeper understanding of how this compound functions will be instrumental in the development of new and effective antifungal agents to combat the growing threat of fungal diseases in agriculture and medicine.
References
- 1. static.igem.org [static.igem.org]
- 2. Design, synthesis and antifungal activity of amide and imine derivatives containing a this compound moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. microbenotes.com [microbenotes.com]
- 4. Time-resolved, single-cell analysis of induced and programmed cell death via non-invasive propidium iodide and counterstain perfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. content.abcam.com [content.abcam.com]
- 7. sileks.com [sileks.com]
- 8. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Therapeutic Potential of 2-Hydroxy-4,5-methylenedioxypropiophenone: A Research and Development Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the current scientific landscape of 2-hydroxy-4,5-methylenedioxypropiophenone, a molecule of interest at the intersection of natural product chemistry and synthetic drug development. Despite its structural similarity to compounds with known biological activities, a comprehensive review of existing literature reveals a significant gap in the understanding of its pharmacological profile. This document serves as a forward-looking whitepaper, postulating potential biological activities based on the analysis of structurally related compounds and proposing a structured research framework to elucidate its therapeutic potential. We will explore potential antimicrobial, anti-inflammatory, and anticancer activities, providing detailed hypothetical experimental protocols and data presentation formats to guide future research endeavors.
Introduction
2-Hydroxy-4,5-methylenedioxypropiophenone possesses a unique chemical architecture, combining a 2-hydroxypropiophenone core with a methylenedioxy bridge. The 2-hydroxyacetophenone moiety is a known pharmacophore found in a variety of biologically active natural and synthetic compounds, contributing to activities ranging from antimicrobial to anti-inflammatory and anticancer effects. The methylenedioxy group, famously present in numerous natural products like safrole and its derivatives, can significantly modulate a molecule's metabolic stability and biological interactions.
The convergence of these two structural features in 2-hydroxy-4,5-methylenedioxypropiophenone suggests a high probability of discovering novel biological activities. This guide will, therefore, focus on a systematic approach to investigating these possibilities.
Analysis of Structurally Related Compounds and Postulated Activities
Given the absence of direct studies on 2-hydroxy-4,5-methylenedioxypropiophenone, we can infer its potential biological activities by examining its structural analogs.
Antimicrobial Activity
Derivatives of 2-hydroxy propanoic acid have demonstrated antimicrobial properties.[1] Furthermore, various hydroxyacetophenone-tetrazole hybrids have been synthesized and shown to possess a broad spectrum of antimicrobial activity.[2] The presence of the hydroxyl and ketone functionalities in the propiophenone backbone of our target molecule suggests that it may interfere with microbial growth.
Anti-inflammatory and Antioxidant Activity
Chalcones and flavones containing the 2'-hydroxy moiety are known inhibitors of inflammatory mediators.[3] For instance, 2'-Hydroxy-4',5'-dimethoxyacetophenone has shown potent antioxidant activity, as evidenced by its ability to scavenge DPPH free radicals, and also exhibits inhibitory effects on collagenase and aldose reductase, enzymes implicated in inflammatory processes and diabetic complications.[2] The structural similarity of the phenyl ring substitution pattern suggests that 2-hydroxy-4,5-methylenedioxypropiophenone could exhibit similar anti-inflammatory and antioxidant effects.
Anticancer Activity
2'-Hydroxy-4',5'-dimethoxyacetophenone has demonstrated significant anticancer activity against various human leukemia cell lines.[2] This activity is attributed to the specific arrangement of substituents on the aromatic ring. The substitution pattern in 2-hydroxy-4,5-methylenedioxypropiophenone, while different, may also confer cytotoxic or cytostatic properties against cancer cells.
Proposed Research Framework
To systematically investigate the biological activity of 2-hydroxy-4,5-methylenedioxypropiophenone, a multi-tiered screening approach is recommended.
General Experimental Workflow
The following diagram outlines a general workflow for the initial biological screening of the compound.
Caption: General workflow for the biological evaluation of 2-hydroxy-4,5-methylenedioxypropiophenone.
Detailed Experimental Protocols (Hypothetical)
The following are detailed, albeit hypothetical, protocols for key experiments to assess the biological activities of 2-hydroxy-4,5-methylenedioxypropiophenone.
Antimicrobial Susceptibility Testing
Objective: To determine the minimum inhibitory concentration (MIC) of the compound against a panel of pathogenic bacteria and fungi.
Methodology: A broth microdilution method will be employed.
-
Preparation of Inoculum: Bacterial and fungal strains will be cultured overnight in appropriate broth media. The turbidity will be adjusted to match a 0.5 McFarland standard.
-
Compound Dilution: A stock solution of 2-hydroxy-4,5-methylenedioxypropiophenone will be prepared in dimethyl sulfoxide (DMSO). Serial two-fold dilutions will be made in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth for bacteria or RPMI-1640 for fungi.
-
Inoculation: Each well will be inoculated with the standardized microbial suspension.
-
Incubation: Plates will be incubated at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.
-
MIC Determination: The MIC will be recorded as the lowest concentration of the compound that completely inhibits visible growth.
In Vitro Anti-inflammatory Assay: Inhibition of Nitric Oxide (NO) Production
Objective: To assess the anti-inflammatory potential of the compound by measuring its ability to inhibit lipopolysaccharide (LPS)-induced nitric oxide production in RAW 264.7 macrophage cells.
Methodology:
-
Cell Culture: RAW 264.7 cells will be cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Treatment: Cells will be seeded in 96-well plates and pre-treated with various concentrations of 2-hydroxy-4,5-methylenedioxypropiophenone for 1 hour.
-
Stimulation: Cells will then be stimulated with 1 µg/mL of LPS for 24 hours.
-
NO Measurement: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant will be measured using the Griess reagent. Absorbance will be read at 540 nm.
-
Data Analysis: The percentage of NO inhibition will be calculated relative to the LPS-stimulated control.
Anticancer Activity: MTT Assay
Objective: To evaluate the cytotoxic effect of the compound on a panel of human cancer cell lines.
Methodology:
-
Cell Culture: Cancer cell lines (e.g., MCF-7, HeLa, A549) will be maintained in appropriate culture media.
-
Treatment: Cells will be seeded in 96-well plates and treated with increasing concentrations of 2-hydroxy-4,5-methylenedioxypropiophenone for 48 or 72 hours.
-
MTT Addition: After the treatment period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution will be added to each well and incubated for 4 hours.
-
Formazan Solubilization: The resulting formazan crystals will be dissolved in DMSO.
-
Absorbance Measurement: The absorbance will be measured at 570 nm using a microplate reader.
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) will be calculated from the dose-response curve.
Data Presentation (Templates)
For clear and comparative analysis, all quantitative data should be summarized in structured tables.
Table 1: Antimicrobial Activity of 2-hydroxy-4,5-methylenedioxypropiophenone (MIC in µg/mL)
| Microorganism | Gram Stain | 2-hydroxy-4,5-methylenedioxypropiophenone | Positive Control (e.g., Ciprofloxacin) |
| Staphylococcus aureus | Positive | ||
| Bacillus subtilis | Positive | ||
| Escherichia coli | Negative | ||
| Pseudomonas aeruginosa | Negative | ||
| Candida albicans | Fungus |
Table 2: Anti-inflammatory and Anticancer Activity of 2-hydroxy-4,5-methylenedioxypropiophenone
| Assay | Cell Line | Parameter | Value |
| NO Inhibition | RAW 264.7 | IC50 (µM) | |
| Cytotoxicity | MCF-7 | IC50 (µM) | |
| Cytotoxicity | HeLa | IC50 (µM) | |
| Cytotoxicity | A549 | IC50 (µM) |
Potential Signaling Pathways and Mechanisms of Action
Should the primary screening reveal significant activity, subsequent studies should focus on elucidating the mechanism of action. Based on the activities of related compounds, the following pathways could be investigated.
Caption: Postulated signaling pathways for the anti-inflammatory and apoptotic effects.
Conclusion
While 2-hydroxy-4,5-methylenedioxypropiophenone remains an understudied molecule, its chemical structure holds considerable promise for the development of new therapeutic agents. The proposed research framework in this guide provides a clear and systematic path for its biological evaluation. By investigating its potential antimicrobial, anti-inflammatory, and anticancer properties through the detailed experimental protocols, the scientific community can begin to unlock the therapeutic value of this intriguing compound. The findings from these studies will be crucial in determining its future as a lead compound in drug discovery and development.
References
- 1. 2'-Hydroxypropiophenone | C9H10O2 | CID 69133 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2'-Hydroxy-4',5'-dimethoxyacetophenone Exhibit Collagenase, Aldose Reductase Inhibition, and Anticancer Activity Against Human Leukemic Cells: An In Vitro, and In Silico Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-羟基-4′-(2-羟乙氧基)-2-甲基苯丙酮 98% | Sigma-Aldrich [sigmaaldrich.com]
Antifungal Spectrum of Kakuol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Kakuol, a naturally occurring propiophenone isolated from the rhizomes of Asarum sieboldii, has demonstrated notable antifungal properties against a range of phytopathogenic fungi. This technical guide provides a comprehensive overview of the antifungal spectrum of this compound and its derivatives, detailing the quantitative antifungal activity, the experimental protocols for its determination, and a hypothesized mechanism of action based on available literature. The information is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel antifungal agents.
Introduction
The emergence of drug-resistant fungal pathogens poses a significant threat to agriculture and human health. Consequently, there is a pressing need for the discovery of new antifungal compounds with novel mechanisms of action. Natural products have historically been a rich source of therapeutic agents, and this compound (2-hydroxy-4,5-methylenedioxypropiophenone) has been identified as a promising lead compound. This document synthesizes the current knowledge on the antifungal activity of this compound, presenting data in a structured format to facilitate further research and development.
Antifungal Spectrum of this compound and Its Derivatives
This compound has been shown to be effective primarily against filamentous fungi, with no significant activity reported against yeasts and bacteria at the concentrations tested.[1] The antifungal activity is typically quantified by the Minimum Inhibitory Concentration (MIC) and the percentage of mycelial growth inhibition.
Quantitative Antifungal Activity of this compound
The following table summarizes the reported MIC values of this compound against various fungal species. It is important to note that some discrepancies exist in the literature, which may be attributable to variations in experimental conditions.
| Fungal Species | Minimum Inhibitory Concentration (MIC) in µg/mL | Reference |
| Colletotrichum orbiculare | 10 | [1] |
| Botrytis cinerea | 50 | [1] |
| Cladosporium cucumerinum | 30 | [1] |
Antifungal Activity of this compound Derivatives
Numerous studies have focused on the synthesis and evaluation of this compound derivatives to enhance antifungal potency and broaden the spectrum of activity. The data for these derivatives are often presented as percentage inhibition of mycelial growth at a specific concentration.
| Fungal Species | Derivative Type | Concentration (µg/mL) | Inhibition (%) | Reference |
| Valsa mali | Sulfonate derivatives (3i, 3j) | Not Specified | 99.8 - 100 | |
| Botrytis cinerea | Amide and imine derivatives (7e, 7r) | 50 | > Thiabendazole | |
| Alternaria alternata | Amide derivative (7e) | EC50 = 11.0 | - | |
| Glomerella cingulate | 2-hydroxy-4,5-methylenedioxyaryl ketones (2h, 2i) | IC50 = 3.1, 2.9 | - |
Experimental Protocols
The following sections detail the standard methodologies employed for the determination of the antifungal activity of this compound and its derivatives.
Mycelial Growth Rate Assay
This method is widely used to assess the in vitro antifungal activity of compounds against filamentous fungi.
Objective: To determine the concentration of a compound that inhibits the visible growth of mycelia.
Materials:
-
Fungal culture
-
Potato Dextrose Agar (PDA) or other suitable growth medium
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Sterile Petri dishes
-
Sterile cork borer or scalpel
-
Incubator
Procedure:
-
Preparation of amended media: The test compound is serially diluted and added to the molten PDA at a specified temperature (e.g., 45-50°C) to achieve the desired final concentrations. A control plate containing only the solvent is also prepared.
-
Inoculation: A mycelial plug of a specific diameter (e.g., 5 mm) is taken from the edge of an actively growing fungal culture and placed at the center of the solidified agar plates.
-
Incubation: The plates are incubated at an optimal temperature for the specific fungus (e.g., 25-28°C) for a defined period.
-
Measurement: The diameter of the fungal colony is measured in two perpendicular directions at regular intervals.
-
Calculation of Inhibition: The percentage of mycelial growth inhibition is calculated using the following formula: Inhibition (%) = [(DC - DT) / DC] x 100 Where:
-
DC = Average diameter of the fungal colony in the control plate
-
DT = Average diameter of the fungal colony in the treated plate
-
Broth Microdilution Method (CLSI Guidelines)
This method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.
Objective: To determine the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism.
Materials:
-
Fungal culture
-
RPMI-1640 medium (or other suitable broth)
-
Test compound (this compound)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Incubator
Procedure:
-
Inoculum Preparation: A standardized suspension of fungal spores or conidia is prepared and its concentration is adjusted using a spectrophotometer.
-
Serial Dilution: The test compound is serially diluted in the microtiter plate wells containing the broth medium.
-
Inoculation: Each well is inoculated with the standardized fungal suspension. A growth control (no compound) and a sterility control (no inoculum) are included.
-
Incubation: The microtiter plates are incubated under specific conditions (e.g., 35°C for 24-48 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the fungus. This can be assessed visually or by measuring the optical density using a microplate reader.
Visualizations
Experimental Workflows
References
Early-Stage Research on Kakuol Derivatives: A Technical Guide for Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kakuol, a naturally occurring propiophenone isolated from the rhizomes of Asarum sieboldii (Miq), has demonstrated notable antifungal properties, drawing significant interest from the agricultural and medicinal chemistry sectors.[1] Early research has focused on the synthesis of various this compound derivatives to enhance its potency and spectrum of activity against a range of phytopathogenic fungi. This technical guide provides an in-depth overview of the core findings in early-stage research on this compound derivatives, including synthetic methodologies, quantitative antifungal activity, and a proposed mechanism of action based on current understanding.
Synthesis of this compound Derivatives
The chemical structure of this compound, 2-hydroxy-4,5-methylenedioxypropiophenone, serves as a versatile scaffold for the development of novel derivatives. Researchers have primarily focused on modifications at the hydroxyl and carbonyl groups to establish structure-activity relationships (SAR). Key classes of synthesized derivatives include sulfonate, ketone, amide, and imine derivatives.
Experimental Protocols for Synthesis
General Synthesis of Sulfonate Derivatives: [1]
-
Acylation of Sesamol: Commercially available sesamol is reacted with methacryloyl chloride in the presence of aluminum chloride as a catalyst to yield the acylation product.
-
Sulfonylation: The resulting product is then reacted with various sulfonyl chlorides in the presence of triethylamine and N,N-dimethyl-4-aminopyridine (DMAP) to obtain the corresponding sulfonate derivatives.
General Synthesis of 2-hydroxy-4,5-methylenedioxyaryl ketone Derivatives: [2][3]
-
Friedel-Crafts Acylation: A series of 2-hydroxy-4,5-methylenedioxyaryl ketones are synthesized via the Friedel-Crafts acylation of sesamol with the appropriate acyl chlorides using aluminum chloride as a catalyst in dry dichloromethane.
-
Further Reactions: The resulting ketones can undergo further reactions such as etherification, reduction, and oximation to generate a wider range of derivatives.[3]
General Synthesis of Amide and Imine Derivatives: [4]
-
Synthesis of Intermediate: An intermediate is synthesized from this compound.
-
Amidation/Imination: The intermediate is then reacted with various amines to form the corresponding amide or imine derivatives.
A generalized workflow for the synthesis of this compound derivatives is depicted below.
Antifungal Activity of this compound Derivatives
The antifungal efficacy of this compound derivatives has been primarily evaluated in vitro against a panel of plant pathogenic fungi. The most commonly used method is the mycelial growth inhibition assay.
Experimental Protocol for Mycelial Growth Inhibition Assay
-
Culture Preparation: The test fungi are cultured on a suitable medium, such as Potato Dextrose Agar (PDA), until sufficient mycelial growth is achieved.[1]
-
Compound Preparation: The synthesized this compound derivatives are dissolved in a solvent like DMSO to create stock solutions. These are then added to the molten PDA at various concentrations.
-
Inoculation: A mycelial plug from the edge of an actively growing fungal colony is placed in the center of the PDA plate containing the test compound.
-
Incubation: The plates are incubated at a specific temperature in the dark for a set period.
-
Data Collection: The diameter of the fungal colony is measured, and the percentage of mycelial growth inhibition is calculated relative to a control plate containing only the solvent. IC50 values (the concentration of the compound that inhibits 50% of mycelial growth) are then determined.
Quantitative Antifungal Activity Data
The following tables summarize the quantitative data on the antifungal activity of various this compound derivatives from key studies.
Table 1: Antifungal Activity of Sulfonate Derivatives of this compound Against Various Fungi [1][5]
| Derivative | Target Fungus | Inhibition Rate (%) at 50 µg/mL |
| 3i | Valsa mali | 99.8 |
| 3j | Valsa mali | 100 |
| 3k | Valsa mali | 81.4 |
| 3a | Sclerotinia sclerotiorum | >60 |
| 3q | Sclerotiorum | >60 |
| Carbendazim (Control) | Valsa mali | 98.9 |
Table 2: Antifungal Activity of 2-hydroxy-4,5-methylenedioxyaryl ketone Derivatives of this compound [2][3]
| Derivative | Target Fungus | IC50 (µg/mL) |
| 2h | Glomerella cingulate | 3.1 |
| 2i | Glomerella cingulate | 2.9 |
| 2e | Curvularia lunata | High Activity |
| 5 | Multiple Fungi | High Activity |
| 6 | Multiple Fungi | High Activity |
| Hymexazol (Control) | Glomerella cingulate | >3.1 |
Table 3: Antifungal Activity of Amide and Imine Derivatives of this compound [4]
| Derivative | Target Fungus | Activity |
| 7e | Botrytis cinerea | More potent than Thiabendazole |
| 7r | Botrytis cinerea | More potent than Thiabendazole |
| 7e | Alternaria alternata | EC50 = 11.0 µg/mL |
| Thiabendazole (Control) | Alternaria alternata | EC50 = 14.9 µg/mL |
Proposed Mechanism of Action and Signaling Pathways
The precise molecular mechanism of action for this compound derivatives is still under investigation. However, early evidence suggests that their antifungal effects may be mediated through the disruption of the fungal cell wall and membrane integrity. Such cellular stress is known to trigger conserved signaling pathways in fungi, leading to growth inhibition and cell death.
Based on the available literature for this compound and general fungal stress responses, a hypothetical signaling pathway for the antifungal action of this compound derivatives is proposed below. This model suggests that this compound derivatives induce cell wall and/or membrane stress, which in turn activates key stress response pathways, including the Cell Wall Integrity (CWI) and High Osmolarity Glycerol (HOG) pathways. Furthermore, the involvement of the HSP90 chaperone system and the mTOR signaling pathway, which are crucial for fungal stress adaptation and drug resistance, is also postulated. One study has also indicated that this compound and a derivative can inhibit the action of topoisomerase IB, a mechanism that would affect DNA relaxation and replication.[6]
Conclusion and Future Directions
Early-stage research on this compound derivatives has successfully identified several promising lead compounds with significant in vitro antifungal activity. The established synthetic routes are robust and allow for the generation of diverse chemical libraries for further screening. Structure-activity relationship studies have provided initial insights into the key structural features required for antifungal efficacy, notably the presence of a conjugated terminal C=C bond and specific substitutions on the benzene ring.[1]
Future research should focus on elucidating the precise molecular targets and signaling pathways affected by these derivatives. A deeper understanding of their mechanism of action will be crucial for optimizing their antifungal properties and for the development of derivatives with improved selectivity and reduced potential for resistance. In vivo studies are also a critical next step to evaluate the efficacy and safety of these compounds in a whole-organism context. The logical progression of this research is outlined in the workflow below.
References
- 1. Fungal Mycelia Growth Inhibition Assay [bio-protocol.org]
- 2. Heat shock protein 90 (Hsp90): A novel antifungal target against Aspergillus fumigatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The non-Geldanamycin Hsp90 inhibitors enhanced the antifungal activity of fluconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Aspergillus fumigatus cell wall integrity signaling pathway: drug target, compensatory pathways, and virulence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting the fungal cell wall: current therapies and implications for development of alternative antifungal agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Fungal Cell Wall: Emerging Antifungals and Drug Resistance [frontiersin.org]
Kakuol: A Technical Guide on its Discovery, Antifungal Properties, and Scientific History
For Researchers, Scientists, and Drug Development Professionals
Abstract
Kakuol, a naturally occurring propiophenone derivative, has been identified as a promising antifungal agent. Isolated from the rhizomes of Asarum sieboldii, this compound has demonstrated notable efficacy against a range of phytopathogenic fungi. This technical guide provides a comprehensive overview of the discovery, history, and scientific literature pertaining to this compound. It includes a summary of its antifungal activity, detailed experimental protocols for its evaluation, and a discussion of the current understanding of its mechanism of action, toxicity, and pharmacokinetics. This document aims to serve as a foundational resource for researchers and professionals involved in the development of novel antifungal therapies.
Discovery and History
This compound, chemically identified as 2-hydroxy-4,5-methylenedioxypropiophenone, was first isolated from the methanol extracts of the rhizomes of Asarum sieboldii (Miq.) Maek.[1] This plant has a history of use in traditional Asian medicine for various ailments, including toothache, cough, and asthma.[2] The isolation and characterization of this compound were achieved through the use of high-resolution mass spectrometry (MS), nuclear magnetic resonance (NMR), and ultraviolet (UV) spectral data.[1] Its discovery marked the identification of a new potential antifungal agent from a natural source. Subsequent research has focused on the synthesis of this compound derivatives to explore structure-activity relationships (SAR) and enhance its antifungal potency.[3][4]
Antifungal Activity
This compound has demonstrated a significant inhibitory effect on the mycelial growth of various plant pathogenic fungi. The quantitative data from in vitro studies are summarized below.
Table 1: In Vitro Antifungal Activity of this compound
| Fungal Species | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
| Colletotrichum orbiculare | 10 | [1] |
| Cladosporium cucumerinum | 30 | [1] |
| Botrytis cinerea | 50 | [1] |
Note: this compound showed no antimicrobial activity against yeast and bacteria even at concentrations up to 100 µg/mL.[1]
Table 2: In Vitro Antifungal Activity of this compound Derivatives (EC50 values in µg/mL)
| Compound | Alternaria alternata | Botrytis cinerea | Fusarium graminearum | Phomopsis sp. | Reference |
| This compound Derivative 7e | 11.0 | Potent activity reported | - | - | [3] |
| This compound Derivative 7r | - | Potent activity reported | - | - | [3] |
| This compound Derivative 7f | - | - | - | - | [3] |
| This compound Derivative 7l | - | - | - | - | [3] |
| This compound Derivative 7o | - | - | - | - | [3] |
| This compound Derivative 7j | - | - | 11.60 | - | [3] |
| This compound Derivative 7k | - | - | 5.14 | - | [3] |
| This compound Derivative 7m | - | - | 16.24 | - | [3] |
| This compound Derivative 6h | 1.77 | - | - | - | [3] |
| This compound Derivative 6k | 0.98 - 6.71 (broad spectrum) | 0.98 - 6.71 (broad spectrum) | 0.98 - 6.71 (broad spectrum) | 0.98 - 6.71 (broad spectrum) | [3] |
| Curcumol Derivative c4 | - | - | - | 3.06 µM | [5] |
| Curcumol Derivative c22 | - | - | - | 3.07 µM | [5] |
| Curcumol Derivative c23 | - | - | - | 3.16 µM | [5] |
| 1,2,4-Oxadiazole Derivative 4f | - | - | 29.97 | - | [6] |
| 1,2,4-Oxadiazole Derivative 4q | - | - | 149.26 | - | [6] |
Note: The studies on this compound derivatives often compare their efficacy to commercial fungicides, with some derivatives showing superior or comparable activity.[3][5]
Experimental Protocols
The primary method cited in the literature for evaluating the antifungal activity of this compound and its derivatives is the mycelial growth rate method .[3][5] While specific, detailed protocols for this compound are not fully published, the following is a generalized, representative protocol based on standard mycological practices.[7][8]
Mycelial Growth Rate Assay (Generalized Protocol)
Objective: To determine the inhibitory effect of a compound on the vegetative growth of a filamentous fungus.
Materials:
-
Fungal culture of interest (e.g., Colletotrichum orbiculare)
-
Potato Dextrose Agar (PDA) or other suitable growth medium
-
This compound or this compound derivative (test compound)
-
Solvent for test compound (e.g., Dimethyl sulfoxide - DMSO)
-
Sterile Petri dishes (90 mm)
-
Sterile cork borer (5-10 mm diameter)
-
Incubator
-
Laminar flow hood
-
Micropipettes and sterile tips
-
Control fungicide (optional, for comparison)
Procedure:
-
Preparation of Fungal Inoculum:
-
From a stock culture, inoculate the fungus onto a fresh PDA plate and incubate at the optimal temperature (typically 25-28°C) until sufficient mycelial growth is observed (usually 5-7 days).
-
-
Preparation of Test Plates:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Autoclave the PDA medium and allow it to cool to approximately 45-50°C in a water bath.
-
Under sterile conditions in a laminar flow hood, add the appropriate volume of the stock solution of the test compound to the molten PDA to achieve the desired final concentrations (e.g., 10, 25, 50, 100 µg/mL). Ensure the final solvent concentration is consistent across all plates and does not inhibit fungal growth (typically ≤1% v/v).
-
Prepare a solvent control plate containing only the solvent at the same concentration used in the test plates.
-
Pour the amended and control PDA into sterile Petri dishes (approximately 20 mL per plate) and allow them to solidify.
-
-
Inoculation:
-
Using a sterile cork borer, cut a mycelial disc from the leading edge of the actively growing fungal culture.
-
Place the mycelial disc, mycelium-side down, in the center of each prepared test and control plate.
-
-
Incubation:
-
Seal the plates with paraffin film and incubate them at the optimal temperature for the specific fungus.
-
-
Data Collection and Analysis:
-
Measure the diameter of the fungal colony in two perpendicular directions at regular intervals (e.g., every 24 hours) until the colony in the control plate reaches the edge of the dish.
-
Calculate the average diameter for each plate.
-
The percentage of mycelial growth inhibition (MGI) can be calculated using the following formula: MGI (%) = [(DC - DT) / DC] x 100 Where:
-
DC = Average diameter of the fungal colony in the control plate.
-
DT = Average diameter of the fungal colony in the treatment plate.
-
-
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible mycelial growth.
-
The EC50 (Effective Concentration 50%) is the concentration of the compound that inhibits 50% of the mycelial growth and can be determined by plotting the MGI against the logarithm of the compound concentration and performing a regression analysis.
-
Signaling Pathways and Mechanism of Action (Hypothetical Workflow)
The specific signaling pathways and molecular targets of this compound in fungi have not yet been elucidated in the scientific literature. Research on this compound derivatives suggests that structural modifications to the carbonyl moiety are crucial for its biological activity, hinting at a specific molecular interaction.[9] However, without further studies, the precise mechanism remains unknown.
To illustrate a potential workflow for investigating the mechanism of action of a novel antifungal compound like this compound, the following diagram is provided.
Toxicology
There is a significant lack of toxicological data for purified this compound. However, the plant from which it is derived, Asarum sieboldii, contains other compounds of toxicological concern. Notably, species of Asarum are known to contain aristolochic acids and their analogs.[10][11] Aristolochic acids are well-documented as being nephrotoxic (damaging to the kidneys) and carcinogenic.[12] While some studies suggest that the levels of these toxic compounds in Asarum species may be lower than in Aristolochia species, their presence necessitates caution.[11] A study assessing the cytotoxicity of Asarum extracts on human kidney cells (HK-2) found that the majority of extracts were not cytotoxic at the tested doses, but the potential for other mechanisms of toxicity, such as DNA adduct formation, remains a concern.[10]
It is crucial to emphasize that the toxicological profile of purified this compound has not been reported, and any research or development involving this compound should include rigorous safety and toxicity assessments.
Pharmacokinetics
To date, there are no published studies on the pharmacokinetics (absorption, distribution, metabolism, and excretion) of this compound. The study of the pharmacokinetic properties of a potential drug candidate is essential for determining its bioavailability, dosing regimen, and potential for drug-drug interactions. General reviews on the pharmacokinetics of antifungal drugs highlight the importance of factors such as protein binding, tissue penetration, and metabolic pathways, which are currently unknown for this compound.[13][14][15] Future research is needed to characterize the pharmacokinetic profile of this compound to assess its potential as a systemic antifungal agent.
Conclusion and Future Directions
This compound, a natural product isolated from Asarum sieboldii, has emerged as a promising lead compound in the search for new antifungal agents. Its demonstrated in vitro activity against several important plant pathogens warrants further investigation. However, the current body of scientific literature on this compound is limited. Significant knowledge gaps exist, particularly concerning its mechanism of action, molecular targets, and its safety and pharmacokinetic profiles.
For drug development professionals and researchers, this compound represents an opportunity for further exploration. Future research should prioritize:
-
Elucidation of the mechanism of action: Identifying the specific molecular target(s) and signaling pathways affected by this compound is critical for understanding its antifungal activity and for rational drug design.
-
Comprehensive toxicological evaluation: Rigorous in vitro and in vivo toxicity studies of purified this compound are necessary to establish its safety profile.
-
Pharmacokinetic characterization: Understanding the absorption, distribution, metabolism, and excretion of this compound is essential for its potential development as a therapeutic agent.
-
In vivo efficacy studies: Evaluating the antifungal activity of this compound in animal models of fungal infections will be a crucial step in validating its therapeutic potential.
Addressing these research gaps will be instrumental in determining the future of this compound as a clinically or agriculturally useful antifungal agent.
References
- 1. Isolation and antifungal activity of this compound, a propiophenone derivative from Asarum sieboldii rhizome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Asarum sieboldii, a Potential Ethnomedicinal Herb in Dentistry and Oral Health - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Sulfonate Derivatives Containing a this compound Moiety as Potential Fungicidal Candidates: Design, Synthesis and Antifungal Activity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Antifungal Activity of Curcumol Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Derivatives [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and antifungal activity of 2-hydroxy-4,5-methylenedioxyaryl ketones as analogues of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Medicinally Used Asarum Species: High-Resolution LC-MS Analysis of Aristolochic Acid Analogs and In vitro Toxicity Screening in HK-2 Cells [frontiersin.org]
- 11. Medicinally Used Asarum Species: High-Resolution LC-MS Analysis of Aristolochic Acid Analogs and In vitro Toxicity Screening in HK-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Systematic Overview of Aristolochic Acids: Nephrotoxicity, Carcinogenicity, and Underlying Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antifungal Pharmacokinetics and Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pharmacokinetics of antifungal drugs: practical implications for optimized treatment of patients - PMC [pmc.ncbi.nlm.nih.gov]
- 15. stacks.cdc.gov [stacks.cdc.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of Kakuol via Friedel-Crafts Acylation of Sesamol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kakuol, chemically known as 2-hydroxy-4,5-methylenedioxypropiophenone, is a natural product first isolated from the rhizomes of Asarum sieboldii. It has garnered significant interest within the scientific community due to its notable antifungal properties against a range of phytopathogens. This makes this compound and its derivatives promising candidates for the development of novel fungicides and potentially other therapeutic agents. The core structure of this compound, featuring a propiophenone attached to a sesamol moiety, provides a valuable scaffold for medicinal chemistry exploration.
This document provides detailed application notes and experimental protocols for the synthesis of this compound via the Friedel-Crafts acylation of sesamol. The protocols are intended to be a comprehensive guide for researchers in organic synthesis, medicinal chemistry, and drug development.
Synthesis of this compound via Friedel-Crafts Acylation
The chemical synthesis of this compound can be efficiently achieved through the Friedel-Crafts acylation of sesamol with propionyl chloride or propionic anhydride, using a Lewis acid catalyst such as aluminum chloride (AlCl₃). This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis for the formation of aryl ketones.
Reaction Scheme
The overall reaction for the synthesis of this compound is depicted below:
Caption: General workflow for the Friedel-Crafts acylation of sesamol to synthesize this compound.
Experimental Protocols
Materials and Equipment
-
Sesamol (99%)
-
Propionyl chloride (98%) or Propionic anhydride (99%)
-
Anhydrous aluminum chloride (AlCl₃, 99.9%)
-
Dichloromethane (DCM, anhydrous)
-
Carbon disulfide (CS₂) or Nitrobenzene (anhydrous)
-
Hydrochloric acid (HCl), 2M
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Ice bath
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Standard laboratory glassware
Protocol 1: Friedel-Crafts Acylation using Propionyl Chloride
-
Reaction Setup: In a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 eq). Suspend the AlCl₃ in anhydrous carbon disulfide (100 mL).
-
Addition of Reactants: Cool the suspension to 0 °C using an ice bath. To this, add a solution of sesamol (1.0 eq) in anhydrous carbon disulfide (50 mL) dropwise over 30 minutes. After the addition is complete, add propionyl chloride (1.1 eq) dropwise over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction Progression: After the addition of propionyl chloride, allow the reaction mixture to stir at 0 °C for 1 hour, and then let it warm to room temperature and stir for an additional 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and 2M HCl (100 mL). Stir until the ice has melted and the aluminum salts have dissolved.
-
Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with 2M HCl (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure this compound.
Protocol 2: Friedel-Crafts Acylation using Propionic Anhydride
The procedure is similar to Protocol 1, with propionic anhydride (1.2 eq) being used in place of propionyl chloride. The reaction may require slightly longer reaction times or gentle heating to proceed to completion.
Data Presentation
Table 1: Summary of Reaction Parameters and Yields
| Parameter | Value | Reference/Note |
| Reactants | ||
| Sesamol | 1.0 eq | |
| Acylating Agent | Propionyl Chloride or Propionic Anhydride | |
| Lewis Acid | Anhydrous AlCl₃ | |
| Reaction Conditions | ||
| Solvent | Carbon Disulfide or Nitrobenzene | |
| Temperature | 0 °C to Room Temperature | |
| Reaction Time | 5-7 hours | |
| Product | ||
| Product Name | This compound | |
| Appearance | White to off-white solid | |
| Yield | 60-75% | Varies with conditions |
| Melting Point | 88-90 °C | [1] |
Table 2: Spectroscopic Data for this compound
| Spectroscopic Technique | Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 13.62 (s, 1H, -OH), 7.37 (s, 1H, Ar-H), 6.46 (s, 1H, Ar-H), 5.97 (s, 2H, -OCH₂O-), 2.95 (q, J = 7.2 Hz, 2H, -COCH₂-), 1.23 (t, J = 7.2 Hz, 3H, -CH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 204.5, 162.2, 154.3, 140.4, 111.9, 106.7, 101.9, 98.8, 31.2, 8.5 |
| IR (KBr, cm⁻¹) | ν: 3450 (-OH), 2920 (C-H), 1640 (C=O), 1600, 1480 (C=C, aromatic), 1040, 930 (-OCH₂O-) |
| Mass Spectrometry (HR-EI-MS) | m/z [M]⁺: 194.0579 (Calculated for C₁₀H₁₀O₄: 194.0579) |
Biological Activity and Potential Signaling Pathway
This compound has demonstrated significant antifungal activity against various plant pathogenic fungi.[1]
Table 3: Antifungal Activity of this compound (MIC Values)
| Fungal Species | MIC (µg/mL) | Reference |
| Colletotrichum orbiculare | 10 | [1] |
| Cladosporium cucumerinum | 30 | [1] |
| Botrytis cinerea | 50 | [1] |
The precise mechanism of action of this compound is still under investigation. However, based on studies of structurally related propiophenones and other phenolic antifungal agents, a plausible mechanism involves the induction of apoptosis-like cell death in fungal cells. This process is likely mediated by mitochondrial dysfunction.
Proposed Antifungal Signaling Pathway of this compound
Caption: A proposed signaling pathway for the antifungal activity of this compound, leading to apoptosis-like cell death in fungal cells.
Conclusion
The synthesis of this compound via Friedel-Crafts acylation of sesamol is a robust and efficient method for obtaining this biologically active natural product. The detailed protocols and compiled data in this document provide a solid foundation for researchers to produce this compound for further investigation into its antifungal properties and for the development of novel agrochemicals and pharmaceuticals. The proposed mechanism of action offers a starting point for more in-depth studies into the molecular targets of this compound.
References
Kakuol in DMSO for In Vitro Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of Kakuol, a natural compound with demonstrated biological activity, in various in vitro assays. The focus is on its solubility and application in Dimethyl Sulfoxide (DMSO), a common solvent for non-polar compounds in cell-based studies.
This compound Solubility and Stock Solution Preparation
This compound exhibits high solubility in DMSO, facilitating its use in a wide range of in vitro experiments. Proper preparation and storage of stock solutions are critical for maintaining the compound's integrity and ensuring reproducible experimental results.
Data Summary: this compound Solubility and Stability in DMSO
| Parameter | Value | Notes |
| Solvent | Dimethyl Sulfoxide (DMSO) | Use newly opened, anhydrous DMSO as it is hygroscopic, and water content can reduce solubility.[1] |
| Maximum Solubility | 100 mg/mL (514.99 mM) | Ultrasonic treatment may be required to achieve complete dissolution at this concentration.[1] |
| Stock Solution Storage | -80°C for up to 6 months | Protect from light.[1] |
| -20°C for up to 1 month | Protect from light.[1] |
Protocol: Preparation of a 100 mM this compound Stock Solution in DMSO
Materials:
-
This compound (solid)
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For 1 mL of a 100 mM stock solution, 19.42 mg of this compound (Molecular Weight: 194.18 g/mol ) is required.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the tube.
-
Mixing: Vortex the solution thoroughly for 1-2 minutes.
-
Sonication (if necessary): If the compound does not fully dissolve, place the tube in an ultrasonic water bath and sonicate for 10-15 minutes, or until the solution is clear.
-
Sterilization: As DMSO at high concentrations is sterile, filtration of the stock solution is generally not required. Handle with sterile technique to maintain sterility.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for long-term storage or -20°C for short-term use, protected from light.
In Vitro Applications and Experimental Protocols
This compound has been shown to possess protective effects against liver injury and antifungal properties. The following are detailed protocols for common in vitro assays to investigate the biological activity of this compound.
Cell Viability Assay (MTT Assay)
This protocol is designed to assess the effect of this compound on the viability of adherent cell lines, such as the human liver cell line L-O2.
Materials:
-
L-O2 cells (or other adherent cell line)
-
Complete cell culture medium
-
This compound-DMSO stock solution
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Experimental Workflow: MTT Cell Viability Assay
References
Application Note: Quantitative Analysis of Kakuol by High-Performance Liquid Chromatography (HPLC)
Introduction
Kakuol is a natural organic compound classified as a member of the benzodioxoles.[1] Its chemical formula is C10H10O4.[1] As a phenolic compound, there is growing interest in its quantification in various matrices, including plant extracts and pharmaceutical formulations. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the qualitative and quantitative analysis of non-volatile compounds like phenolics.[2] This application note details a proposed reversed-phase HPLC (RP-HPLC) method for the quantitative determination of this compound. The method is designed to be simple, accurate, and precise, making it suitable for routine quality control and research applications.
Principle
The proposed method utilizes reversed-phase chromatography, where the stationary phase is nonpolar (C18) and the mobile phase is polar. This compound, being a moderately polar compound, will be separated from other components in a sample based on its differential partitioning between the stationary and mobile phases. An acidic modifier is included in the mobile phase to ensure good peak shape for the phenolic analyte. Quantification is achieved by comparing the peak area of this compound in a sample to a calibration curve generated from standards of known concentrations, with detection using a UV-Vis detector.
Experimental Protocol: HPLC Method for this compound Analysis
This protocol outlines the steps for the quantitative analysis of this compound. The method has been developed based on common practices for the analysis of phenolic compounds and should be validated according to ICH guidelines before implementation.[1][3][4][5][6]
1. Instrumentation and Chromatographic Conditions
-
System: A standard High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary or binary pump, a degasser, an autosampler, a column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of Acetonitrile and 0.1% Formic Acid in Water. A gradient or isocratic elution can be optimized. A suggested starting point is an isocratic elution with Acetonitrile: 0.1% Formic Acid in Water (60:40, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: A UV-Vis scan of a this compound standard should be performed to determine the wavelength of maximum absorbance (λmax). Based on similar phenolic structures, a starting wavelength of 260 nm is recommended for detection.[7]
-
Injection Volume: 10 µL.
-
Run Time: Approximately 10-15 minutes, sufficient to elute this compound and any other components of interest.
2. Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of a suitable solvent such as methanol or acetonitrile in a volumetric flask. Sonicate if necessary to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.
3. Sample Preparation (from a Plant Matrix)
-
Extraction: Weigh 1 g of the powdered plant material and extract with 20 mL of methanol or ethanol in a conical flask. The extraction can be facilitated by sonication for 30 minutes or overnight maceration.
-
Filtration: Filter the extract through a Whatman No. 1 filter paper.
-
Concentration: The filtrate can be concentrated under reduced pressure using a rotary evaporator if necessary.
-
Reconstitution: Reconstitute the dried extract in a known volume of the mobile phase.
-
Final Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter before injecting it into the HPLC system.
Method Validation Protocol
The proposed HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose.[3][4][5][6] The following parameters should be assessed:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by analyzing a blank matrix (without this compound) and a spiked matrix to ensure no interfering peaks at the retention time of this compound.
-
Linearity: The linearity of the method should be established by injecting the working standard solutions at a minimum of five different concentrations. A calibration curve of peak area versus concentration should be plotted, and the correlation coefficient (r²) should be determined.[4]
-
Accuracy: Accuracy is determined by performing recovery studies. A known amount of this compound standard is added to a sample matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the expected sample concentration). The percentage recovery is then calculated.
-
Precision:
-
Repeatability (Intra-day precision): Analyze six replicate injections of the same standard solution (e.g., at 100% of the target concentration) on the same day and under the same experimental conditions. The relative standard deviation (%RSD) of the peak areas is calculated.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst or on a different instrument to assess the reproducibility of the method. The %RSD is calculated.
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): These are determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 × (σ / S)
-
LOQ = 10 × (σ / S)
-
Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.
-
-
Robustness: The robustness of the method is evaluated by making small, deliberate variations in the chromatographic conditions, such as the flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase composition (e.g., ±2% acetonitrile). The effect on the retention time and peak area of this compound is observed.
Data Presentation: Hypothetical Validation Results
The following tables summarize the expected results from the validation of the proposed HPLC method for this compound.
Table 1: Linearity Data
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 1 | 15,234 |
| 5 | 76,170 |
| 10 | 152,340 |
| 25 | 380,850 |
| 50 | 761,700 |
| 100 | 1,523,400 |
| Regression Equation | y = 15234x - 120 |
| Correlation Coefficient (r²) | 0.9998 |
Table 2: Accuracy (Recovery) Data
| Spiked Level | Amount Added (µg/mL) | Amount Found (µg/mL) | % Recovery | % RSD (n=3) |
| 80% | 40 | 39.8 | 99.5 | 0.8 |
| 100% | 50 | 50.3 | 100.6 | 0.5 |
| 120% | 60 | 59.5 | 99.2 | 0.7 |
Table 3: Precision Data
| Precision Type | Concentration (µg/mL) | Peak Area (mAU*s) (Mean ± SD, n=6) | % RSD |
| Repeatability (Intra-day) | 50 | 761,500 ± 4569 | 0.60 |
| Intermediate Precision (Inter-day) | 50 | 762,100 ± 9145 | 1.20 |
Table 4: LOD and LOQ
| Parameter | Value (µg/mL) |
| Limit of Detection (LOD) | 0.25 |
| Limit of Quantification (LOQ) | 0.75 |
Table 5: Robustness Study
| Parameter Varied | Modification | Retention Time (min) | Peak Area (mAU*s) |
| Flow Rate | 0.9 mL/min | 6.2 | 845,900 |
| 1.1 mL/min | 5.0 | 692,100 | |
| Temperature | 28°C | 5.7 | 763,200 |
| 32°C | 5.5 | 760,500 | |
| Mobile Phase | Acetonitrile (58%) | 5.9 | 759,800 |
| Acetonitrile (62%) | 5.3 | 764,100 |
Visualizations
Caption: Experimental workflow for the quantitative analysis of this compound.
References
- 1. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 2. Comparison of nephelometric, UV-spectroscopic, and HPLC methods for high-throughput determination of aqueous drug solubility in microtiter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. actascientific.com [actascientific.com]
- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 5. database.ich.org [database.ich.org]
- 6. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for the Characterization of Kakuol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Kakuol, a propiophenone derivative identified as 2-hydroxy-4,5-methylenedioxypropiophenone, has demonstrated notable biological activities, including antifungal and hepatoprotective effects.[1][2] Its characterization is crucial for quality control, synthetic verification, and further investigation into its pharmacological properties. This document provides detailed application notes on the use of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for the structural elucidation and characterization of this compound. It includes representative data, comprehensive experimental protocols, and visualizations of both the analytical workflow and a relevant biological signaling pathway.
Chemical Structure
Compound: this compound Systematic Name: 1-(6-hydroxy-1,3-benzodioxol-5-yl)propan-1-one Molecular Formula: C₁₀H₁₀O₄[3] Molecular Weight: 194.18 g/mol [3]
Spectroscopic Data for this compound Characterization
The following tables present representative ¹H NMR, ¹³C NMR, and Mass Spectrometry data for this compound. This data is compiled based on the known chemical structure and typical spectroscopic values for analogous compounds.
Table 1: Representative ¹H NMR Data for this compound (500 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 11.5 - 12.5 | s (broad) | 1H | Ar-OH |
| 7.0 - 7.2 | s | 1H | H-7 |
| 6.4 - 6.6 | s | 1H | H-4 |
| 6.0 - 6.1 | s | 2H | O-CH₂-O |
| 2.8 - 3.0 | q | 2H | -C(=O)-CH₂-CH₃ |
| 1.1 - 1.3 | t | 3H | -C(=O)-CH₂-CH₃ |
Table 2: Representative ¹³C NMR Data for this compound (125 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| 203 - 205 | C=O |
| 160 - 162 | C-2 |
| 145 - 147 | C-5 |
| 142 - 144 | C-4a |
| 110 - 112 | C-1 |
| 108 - 110 | C-7 |
| 101 - 103 | O-CH₂-O |
| 95 - 97 | C-3 |
| 30 - 32 | -C(=O)-CH₂-CH₃ |
| 8 - 10 | -C(=O)-CH₂-CH₃ |
Table 3: Representative High-Resolution Mass Spectrometry (HRMS) Data for this compound
| Ion | [M+H]⁺ | [M-H]⁻ |
| Calculated m/z | 195.0652 | 193.0506 |
| Observed m/z | 195.0655 | 193.0509 |
| Key Fragments (EI) | m/z 165: [M-C₂H₅]⁺, m/z 137: [M-C₂H₅-CO]⁺ |
Experimental Protocols
NMR Spectroscopy
Objective: To acquire high-quality ¹H and ¹³C NMR spectra for the structural confirmation of this compound.
Instrumentation:
-
500 MHz NMR Spectrometer with a cryoprobe.
Sample Preparation:
-
Accurately weigh 5-10 mg of purified this compound.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse (zg30)
-
Number of Scans: 16
-
Relaxation Delay: 2.0 s
-
Acquisition Time: 4.0 s
-
Spectral Width: 16 ppm
-
Temperature: 298 K
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled single-pulse (zgpg30)
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Acquisition Time: 1.5 s
-
Spectral Width: 240 ppm
-
Temperature: 298 K
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decays (FIDs).
-
Phase correct the spectra.
-
Calibrate the chemical shift scale using the residual solvent signal (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).
-
Integrate the peaks in the ¹H spectrum.
-
Perform peak picking for both ¹H and ¹³C spectra.
High-Resolution Mass Spectrometry (HRMS)
Objective: To determine the accurate mass and elemental composition of this compound and to study its fragmentation pattern.
Instrumentation:
-
Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometer coupled with an Electrospray Ionization (ESI) source.
Sample Preparation:
-
Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Dilute the stock solution to a final concentration of 10 µg/mL with 50:50 methanol:water containing 0.1% formic acid for positive ion mode, or 0.1% ammonium hydroxide for negative ion mode.
Acquisition Parameters (Positive and Negative Ion Modes):
-
Ionization Mode: ESI
-
Capillary Voltage: 3.5 kV
-
Sampling Cone: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Desolvation Gas Flow: 600 L/hr
-
Mass Range: m/z 50-500
-
Acquisition Mode: MS and MS/MS (collision-induced dissociation)
-
Collision Energy (for MS/MS): Ramped from 10-40 eV
Data Processing:
-
Process the raw data using appropriate software (e.g., MassLynx, Xcalibur).
-
Determine the accurate mass of the molecular ions ([M+H]⁺ and [M-H]⁻).
-
Use the accurate mass to calculate the elemental formula.
-
Analyze the MS/MS spectra to identify characteristic fragment ions and propose fragmentation pathways.
Visualizations
Experimental Workflow
Caption: Workflow for this compound characterization.
This compound-Related Signaling Pathway
Recent studies have indicated that this compound may exert its hepatoprotective effects through the HSP90AA1/CDK2/mTOR signaling pathway.[2]
Caption: this compound's effect on the HSP90AA1/CDK2/mTOR pathway.
References
Application Notes: Topoisomerase I Relaxation Assay with Kakuol
For Researchers, Scientists, and Drug Development Professionals
Introduction
DNA topoisomerase I is a vital nuclear enzyme responsible for regulating the topological state of DNA during various cellular processes, including replication, transcription, and recombination.[1][2] It achieves this by introducing transient single-strand breaks in the DNA backbone, allowing the DNA to relax, and then resealing the break.[1] Due to its critical role, topoisomerase I is a significant target for anticancer drug development.[2] The topoisomerase I relaxation assay is a fundamental method used to screen for and characterize potential inhibitors of this enzyme.[3] This assay typically monitors the conversion of supercoiled plasmid DNA to its relaxed form by topoisomerase I.[1]
Kakuol, a natural propiophenone derivative isolated from the rhizomes of Asarum sieboldii, has been identified as an inhibitor of human topoisomerase I.[4][5] Studies have shown that this compound and its derivatives can inhibit the DNA relaxation activity of the enzyme by interfering with the cleavage step of the catalytic cycle.[5] This document provides detailed protocols for performing a topoisomerase I relaxation assay to evaluate the inhibitory potential of this compound and similar compounds.
Data Presentation
Table 1: Summary of Inhibitory Effects of this compound and its Derivative on Human Topoisomerase I
| Compound | Target Enzyme | Observed Effect on DNA Relaxation | Mechanism of Inhibition | Reference |
| This compound | Human Topoisomerase I | Inhibition of DNA relaxation | Affects the DNA cleavage step of the catalytic cycle | [5] |
| This compound Derivative | Human Topoisomerase I | More potent inhibition of DNA relaxation than this compound | Affects the DNA cleavage step; inhibitory effect is enhanced with pre-incubation with the enzyme | [5] |
Table 2: Example of Quantitative Topoisomerase I Inhibition Data for this compound
This table presents hypothetical data for illustrative purposes.
| This compound Concentration (µM) | Percent Inhibition of Topoisomerase I Activity (%) |
| 1 | 15.2 ± 2.1 |
| 5 | 35.8 ± 3.5 |
| 10 | 52.1 ± 4.2 |
| 25 | 78.5 ± 5.1 |
| 50 | 95.3 ± 2.8 |
| IC50 (µM) | ~12.5 |
Experimental Protocols
Two primary methods for conducting a topoisomerase I relaxation assay are detailed below: a gel-based method and a fluorescence-based method.
Protocol 1: Gel-Based Topoisomerase I Relaxation Assay
This method relies on the differential migration of supercoiled and relaxed DNA through an agarose gel.
Materials:
-
Human Topoisomerase I
-
Supercoiled plasmid DNA (e.g., pBR322)
-
10x Topoisomerase I Reaction Buffer (e.g., 200 mM Tris-HCl pH 7.5, 2 M NaCl, 2.5 mM EDTA, 50% glycerol)
-
This compound (dissolved in an appropriate solvent, e.g., DMSO)
-
Nuclease-free water
-
Stop solution/loading dye (e.g., 5% SDS, 25% glycerol, 0.025% bromophenol blue)
-
Agarose
-
1x TAE or TBE buffer
-
DNA stain (e.g., ethidium bromide or SYBR Safe)
-
Gel electrophoresis system and power supply
-
UV transilluminator or gel documentation system
Procedure:
-
Reaction Setup: On ice, prepare the following reaction mixture in a microcentrifuge tube. Prepare a master mix for multiple reactions to ensure consistency.
| Component | Volume | Final Concentration |
| Nuclease-free water | Up to 20 µL | - |
| 10x Reaction Buffer | 2 µL | 1x |
| Supercoiled DNA (0.5 µg/µL) | 1 µL | 25 ng/µL |
| This compound or vehicle control | 1 µL | Variable |
| Human Topoisomerase I (1 U/µL) | 1 µL | 1 Unit |
| Total Volume | 20 µL |
-
Incubation: Mix the components gently and incubate the reaction at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding 5 µL of stop solution/loading dye.
-
Agarose Gel Electrophoresis:
-
Prepare a 1% agarose gel in 1x TAE or TBE buffer.
-
Load the entire reaction mixture into a well of the gel.
-
Run the gel at a constant voltage (e.g., 80-100 V) until the dye front has migrated sufficiently.
-
-
Visualization and Analysis:
-
Stain the gel with a suitable DNA stain.
-
Visualize the DNA bands using a UV transilluminator or gel documentation system.
-
Supercoiled DNA will migrate faster than relaxed DNA. The degree of inhibition can be quantified by measuring the band intensities of the supercoiled and relaxed DNA forms using densitometry software.
-
Protocol 2: Fluorescence-Based Topoisomerase I Relaxation Assay
This high-throughput method utilizes a DNA-intercalating dye whose fluorescence properties change upon binding to supercoiled versus relaxed DNA.
Materials:
-
Human Topoisomerase I
-
Supercoiled plasmid DNA
-
10x Topoisomerase I Reaction Buffer
-
This compound (dissolved in an appropriate solvent, e.g., DMSO)
-
DNA intercalating dye (e.g., PicoGreen® or a similar dye with differential fluorescence)
-
Nuclease-free water
-
96- or 384-well black microplate
-
Fluorescence plate reader
Procedure:
-
Reaction Setup: In the wells of a microplate, prepare the reaction mixture as described in Protocol 1. Include appropriate controls (no enzyme, no inhibitor).
-
Incubation: Incubate the plate at 37°C for 30-60 minutes.
-
Dye Addition: Add the DNA intercalating dye to each well according to the manufacturer's instructions.
-
Fluorescence Measurement: Read the fluorescence intensity in each well using a fluorescence plate reader with the appropriate excitation and emission wavelengths for the chosen dye.
-
Data Analysis: The fluorescence signal will be proportional to the amount of supercoiled or relaxed DNA, depending on the dye used. Calculate the percentage of inhibition based on the fluorescence readings of the control and this compound-treated wells.
Visualizations
Caption: Mechanism of Topoisomerase I and inhibition by this compound.
Caption: Workflow for Gel-Based Topoisomerase I Relaxation Assay.
Caption: Workflow for Fluorescence-Based Topoisomerase I Assay.
References
- 1. Topoisomerase I-mediated DNA relaxation as a tool to study intercalation of small molecules into supercoiled DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. inspiralis.com [inspiralis.com]
- 3. chemistry.umbc.edu [chemistry.umbc.edu]
- 4. Topoisomerase I inhibitors: Challenges, progress and the road ahead - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological activities of topoisomerase I inhibitors, 6-N-amino analogues of NB-506 - PubMed [pubmed.ncbi.nlm.nih.gov]
In vivo antifungal efficacy testing of Kakuol on plant models
Application Notes: In Vivo Antifungal Efficacy of Kakuol
Introduction
This compound, identified as 2-hydroxy-4,5-methylenedioxypropiophenone, is a natural propiophenone derivative isolated from the rhizomes of Asarum sieboldii (Miq) Maek.[1] It has demonstrated significant antifungal properties against several important plant pathogenic fungi. Research has highlighted its potential as a biofungicide, exhibiting protective activity against fungal diseases in plant models.[1] These notes provide an overview of this compound's antifungal spectrum and a detailed protocol for evaluating its efficacy in vivo.
Antifungal Spectrum and Mechanism of Action
This compound has shown a selective and potent inhibitory effect against various fungal pathogens. In vitro studies have established its efficacy against Colletotrichum orbiculare, the causative agent of anthracnose, with a Minimum Inhibitory Concentration (MIC) of 10 µg/ml.[1] It also effectively inhibits the mycelial growth of Botrytis cinerea and Cladosporium cucumerinum at concentrations of 50 µg/ml and 30 µg/ml, respectively.[1] Notably, this compound displays no significant antimicrobial activity against yeast and bacteria even at concentrations as high as 100 µg/ml, suggesting a selective mode of action against filamentous fungi.[1]
While the precise molecular mechanism is not fully elucidated, many plant-derived phenolic compounds exert antifungal effects by disrupting the fungal cell membrane's integrity, inhibiting key enzymes like 14-α-demethylase involved in ergosterol biosynthesis, or inducing oxidative stress within the fungal cell.[2][3] this compound's activity may also involve the induction of plant defense responses, priming the plant to better resist pathogen attack.[4][5]
Applications
The primary application for this compound in plant science is as a potential lead compound for the development of new, environmentally friendly fungicides. Its demonstrated in vivo protective effects against anthracnose on cucumber plants make it a candidate for managing this and other fungal diseases in horticultural crops.[1] Further research into its derivatives has also shown promising, broad-spectrum antifungal activities, indicating that the this compound moiety is a valuable scaffold for developing novel agrochemicals.[6]
Quantitative Data Summary
The following tables summarize the reported antifungal activity of this compound from in vitro and in vivo studies.
Table 1: In Vitro Antifungal Activity of this compound
| Fungal Species | Pathogen Type | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Colletotrichum orbiculare | Plant Pathogen (Anthracnose) | 10 µg/ml |
| Cladosporium cucumerinum | Plant Pathogen (Scab) | 30 µg/ml |
| Botrytis cinerea | Plant Pathogen (Gray Mold) | 50 µg/ml |
| Yeast and Bacteria | - | No activity at 100 µg/ml |
Data sourced from Park et al., 2005.[1]
Table 2: In Vivo Protective Efficacy of this compound against Cucumber Anthracnose
| Treatment | Disease Severity | Control Efficacy |
|---|---|---|
| This compound | Reduced disease development | Protective activity demonstrated |
| Chlorothalonil (Commercial Fungicide) | Lower disease development than this compound | Higher control efficacy than this compound |
| Untreated Control | High disease development | - |
Qualitative comparison as reported by Park et al., 2005.[1]
Detailed Experimental Protocols
This section provides a detailed protocol for assessing the in vivo protective antifungal activity of this compound on cucumber plants against Colletotrichum orbiculare.
Protocol 1: In Vivo Antifungal Efficacy Assay
1. Materials and Reagents
-
This compound (2-hydroxy-4,5-methylenedioxypropiophenone)
-
Cucumber plants (Cucumis sativus), 2-3 leaf stage
-
Colletotrichum orbiculare culture
-
Potato Dextrose Agar (PDA) plates
-
Sterile distilled water
-
Tween 20 or similar surfactant
-
Dimethyl sulfoxide (DMSO) for stock solution
-
Pressurized backpack or hand-held sprayer
-
Growth chamber or greenhouse with controlled temperature (24-26°C) and high humidity (>90%)
-
Hemocytometer
2. Preparation of Fungal Inoculum
-
Culture C. orbiculare on PDA plates at 25°C under fluorescent light to induce sporulation.[7]
-
After 7-10 days, flood the plates with sterile distilled water containing 0.01% (v/v) Tween 20.
-
Gently scrape the surface with a sterile loop or glass rod to release the conidia.
-
Filter the conidial suspension through sterile miracloth to remove mycelial fragments.[7]
-
Determine the conidia concentration using a hemocytometer and adjust with sterile distilled water to a final concentration of 1 x 10⁵ conidia/ml.[7]
3. Plant Preparation and Treatment
-
Grow cucumber plants in pots to the 2-3 true leaf stage in a controlled environment.
-
Prepare a stock solution of this compound in DMSO.
-
Prepare the final treatment solutions of this compound at desired concentrations (e.g., 50, 100, 200 µg/ml) in sterile water. Ensure the final DMSO concentration is non-phytotoxic (typically ≤ 0.5%). Include a surfactant like Tween 20 (0.02% v/v) to ensure even coverage.
-
Prepare a negative control (water + DMSO + surfactant) and a positive control (commercial fungicide like chlorothalonil or mancozeb).[1][8]
-
Spray the this compound solutions, negative control, and positive control onto the cucumber leaves until runoff. Ensure complete coverage of all leaf surfaces.
-
Allow the treated plants to air dry for 24 hours before inoculation.
4. Inoculation and Incubation
-
Using a sprayer, inoculate the treated and control plants with the prepared C. orbiculare conidial suspension (1 x 10⁵ conidia/ml).
-
Place the inoculated plants in a high-humidity chamber (>90% relative humidity) at 24-26°C for the first 48 hours to promote fungal germination and infection.[9]
-
After the initial high-humidity period, maintain the plants in the greenhouse or growth chamber under standard conditions.
5. Disease Assessment
-
Assess disease severity 5-7 days post-inoculation.
-
Evaluate the percentage of leaf area covered by anthracnose lesions for each plant. A disease severity index or rating scale (e.g., 0 = no symptoms, 1 = 1-25% leaf area affected, etc.) can be used for quantification.[10]
-
Calculate the control efficacy for each treatment using the following formula: Control Efficacy (%) = [(Disease Severity in Control - Disease Severity in Treatment) / Disease Severity in Control] x 100
Visualizations
Caption: Experimental workflow for in vivo testing of this compound's antifungal efficacy.
Caption: Generalized plant defense signaling pathway against fungal pathogens.
References
- 1. Isolation and antifungal activity of this compound, a propiophenone derivative from Asarum sieboldii rhizome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Molecular mechanisms underlying multi-level defense responses of horticultural crops to fungal pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and antifungal activity of amide and imine derivatives containing a this compound moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bio-Sulfur Pre-Treatment Suppresses Anthracnose on Cucumber Leaves Inoculated with Colletotrichum orbiculare - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. veggiepathology.wordpress.ncsu.edu [veggiepathology.wordpress.ncsu.edu]
- 10. veggiepathology.wordpress.ncsu.edu [veggiepathology.wordpress.ncsu.edu]
Application Notes and Protocols for Cell-Based Assays to Determine Kakuol Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kakuol, a natural compound isolated from the rhizomes of Asarum sieboldii, has been identified for its potential biological activities. Extracts from Asarum sieboldii and its constituents have demonstrated cytotoxic effects against various cancer cell lines, suggesting that this compound may be a promising candidate for further investigation as an anticancer agent.[1][2] While specific cytotoxic data for this compound is still emerging, related compounds such as methylthis compound and xanthoxylol, also found in Asarum sieboldii, have shown significant growth-inhibitory effects on cancer cells.[2] For instance, xanthoxylol exhibited potent cytotoxicity against human breast cancer cell lines MCF-7 and MDA-MB-231.[2]
These application notes provide a comprehensive overview and detailed protocols for a panel of cell-based assays to thoroughly characterize the cytotoxic and apoptotic effects of this compound. The described assays will enable researchers to determine the compound's potency (IC50), mechanism of cell death, and potential signaling pathways involved.
Data Presentation: Summary of Cytotoxicity Data
Given the limited direct quantitative data for this compound, the following table summarizes the cytotoxic activity of a related compound, xanthoxylol, isolated from the same plant, Asarum sieboldii. This data can serve as a preliminary reference for designing dose-response experiments for this compound.
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| Xanthoxylol | MCF-7 (human breast adenocarcinoma) | MTT Assay | 9.15 | [2] |
| Xanthoxylol | MDA-MB-231 (human breast adenocarcinoma) | MTT Assay | 13.95 | [2] |
Experimental Protocols
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[3]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.[3][4]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare a series of dilutions of this compound in culture medium. After the 24-hour incubation, replace the old medium with 100 µL of medium containing various concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following the treatment period, add 10 µL of 5 mg/mL MTT solution in sterile PBS to each well.
-
Incubation: Incubate the plate for 3-4 hours at 37°C, allowing the formazan crystals to form.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.[5]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[4]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).
Membrane Integrity Assessment: Lactate Dehydrogenase (LDH) Assay
The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.[6]
Principle: LDH is a stable cytosolic enzyme that is released upon cell lysis or membrane damage. The released LDH catalyzes the conversion of a tetrazolium salt into a colored formazan product, which can be quantified spectrophotometrically.[7]
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Sample Collection: After the treatment period, centrifuge the 96-well plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate for up to 30 minutes at room temperature, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution provided in the kit to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Determine the amount of LDH released by subtracting the background absorbance. Cytotoxicity is calculated as a percentage of the maximum LDH release from positive control cells (lysed with a lysis buffer).
Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect early apoptotic cells when conjugated to a fluorochrome. Propidium iodide (PI) is a fluorescent nuclear stain that cannot cross the intact membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[8][9]
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound as described previously.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (50 µg/mL).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[10]
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.
Caspase Activity Assay
Caspases are a family of proteases that play a crucial role in the execution of apoptosis. Measuring the activity of executioner caspases, such as caspase-3 and caspase-7, can confirm the induction of apoptosis.[1]
Principle: This assay utilizes a specific substrate for caspase-3/7 that, when cleaved by the active enzyme, releases a luminescent or fluorescent signal. The intensity of the signal is proportional to the caspase activity.[1][11]
Protocol:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with this compound.
-
Reagent Preparation: Prepare the caspase-glo 3/7 reagent as per the manufacturer's instructions.
-
Reagent Addition: Add 100 µL of the caspase-glo 3/7 reagent to each well.
-
Incubation: Mix the contents by gentle shaking and incubate at room temperature for 1-2 hours.
-
Luminescence Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: The fold increase in caspase activity is determined by comparing the luminescence of treated samples to that of the untreated control.
Analysis of Apoptotic Signaling Pathways: Western Blotting
Western blotting can be used to investigate the effect of this compound on the expression levels of key proteins involved in apoptosis.
Principle: Proteins from cell lysates are separated by size via gel electrophoresis, transferred to a membrane, and probed with specific antibodies to detect proteins of interest.
Key Proteins to Investigate:
-
Bcl-2 family proteins: Pro-apoptotic (Bax, Bak) and anti-apoptotic (Bcl-2, Bcl-xL) proteins.
-
Caspases: Cleaved (active) forms of caspase-3, -8, and -9.
-
PARP: Cleavage of PARP is a hallmark of apoptosis.[2]
-
PI3K/Akt pathway proteins: Phosphorylated and total Akt, as this pathway is often involved in cell survival.[4][11]
Protocol:
-
Cell Lysis: After treatment with this compound, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Gel Electrophoresis: Separate equal amounts of protein on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Visualization of Experimental Workflows and Signaling Pathways
Caption: Workflow for MTT and LDH cytotoxicity assays.
Caption: Workflow for apoptosis detection assays.
References
- 1. (-)-Asarinin from the Roots of Asarum sieboldii Induces Apoptotic Cell Death via Caspase Activation in Human Ovarian Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jbuon.com [jbuon.com]
- 3. Synthetic aminopyrrolic receptors have apoptosis inducing activity - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. graphviz.org [graphviz.org]
- 6. Medical Device Industry Approaches for Addressing Sources of Failing Cytotoxicity Scores - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GitHub - pinczakko/GraphViz-Samples: A rather complex GraphViz DOT sample containing rather many hints for those interested in documenting his/her code via GraphViz DOT [github.com]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. Phytochemicals and PI3K Inhibitors in Cancer—An Insight - PMC [pmc.ncbi.nlm.nih.gov]
Preparation of Kakuol Stock Solutions: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation of Kakuol stock solutions for both in vitro and in vivo experiments. This compound, a natural compound isolated from the rhizomes of Asarum sieboldii (Miq.) Maek, has demonstrated notable antifungal and hepatoprotective activities.[1][2][3] Proper preparation and storage of this compound stock solutions are critical for obtaining reliable and reproducible experimental results.
Chemical Properties and Solubility
Before preparing stock solutions, it is essential to understand the basic chemical properties and solubility of this compound.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀O₄ | [4] |
| Molecular Weight | 194.18 g/mol | [4] |
| Appearance | Off-white to light yellow solid | [4] |
| Solubility in DMSO | 100 mg/mL (514.99 mM) (Requires sonication) | [4] |
| In Vivo Solubility | ≥ 2.5 mg/mL (12.87 mM) in 10% DMSO + 90% Corn Oil |
Note: The hygroscopic nature of DMSO can affect the solubility of this compound. It is recommended to use newly opened DMSO for the preparation of stock solutions.[4]
I. Preparation of this compound Stock Solutions for In Vitro Experiments
High-concentration stock solutions are typically prepared in dimethyl sulfoxide (DMSO) for in vitro studies, such as cell-based assays.
Protocol 1: High-Concentration this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous, sterile dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Ultrasonic water bath
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of sterile DMSO to achieve the desired concentration (e.g., for a 100 mg/mL stock solution, add 1 mL of DMSO to 100 mg of this compound).
-
Dissolution:
-
Vortex the mixture vigorously for 1-2 minutes.
-
Place the tube in an ultrasonic water bath and sonicate until the solution is clear and all solid has dissolved.[4]
-
-
Sterilization (Optional): If required for your specific application, the stock solution can be sterilized by filtering through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage:
Workflow for Preparing In Vitro Working Solutions
Caption: Workflow for preparing this compound working solutions for in vitro use.
II. Preparation of this compound Stock Solutions for In Vivo Experiments
For animal studies, this compound is typically formulated in a vehicle that is safe for administration. The following protocol describes a common method using a combination of DMSO and corn oil.
Protocol 2: this compound Formulation for In Vivo Administration
Materials:
-
This compound powder
-
Anhydrous, sterile dimethyl sulfoxide (DMSO)
-
Sterile corn oil
-
Sterile tubes
-
Vortex mixer
Procedure:
-
Prepare a Concentrated DMSO Stock: First, prepare a clear, concentrated stock solution of this compound in DMSO as described in Protocol 1. For example, prepare a 25 mg/mL stock solution.
-
Vehicle Preparation: In a separate sterile tube, measure the required volume of sterile corn oil.
-
Formulation:
-
Slowly add the concentrated this compound-DMSO stock solution to the corn oil to achieve the final desired concentration and vehicle composition (e.g., 10% DMSO and 90% corn oil).
-
For example, to prepare 1 mL of a 2.5 mg/mL working solution, add 100 µL of a 25 mg/mL this compound-DMSO stock to 900 µL of corn oil.
-
-
Homogenization: Vortex the mixture thoroughly to ensure a uniform and clear solution. If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.
-
Administration: It is recommended to prepare the in vivo working solution freshly on the day of use.
III. This compound's Mechanism of Action: Signaling Pathway
Recent studies have indicated that this compound exerts a protective effect against drug-induced liver injury by modulating the HSP90AA1/CDK2/mTOR signaling pathway.[1] this compound treatment has been shown to up-regulate the protein expression of CDK2 and mTOR, while down-regulating HSP90AA1, HRAS, and MMP1.[1]
Caption: this compound's modulation of the HSP90AA1/CDK2/mTOR signaling pathway.
IV. Antifungal Activity of this compound
This compound has demonstrated significant antifungal activity against various plant pathogenic fungi, including Colletotrichum orbiculare, Botrytis cinerea, and Cladosporium cucumerinum.[2] The minimum inhibitory concentration (MIC) for C. orbiculare is 10 µg/mL.[2] While the precise mechanism of its antifungal action is still under investigation, some studies suggest that this compound and its derivatives may inhibit DNA relaxation mediated by human enzymes.[5] Structure-activity relationship studies have indicated that the carbonyl group is important for its antifungal properties.[3]
V. Summary of Quantitative Data
| Parameter | Value | Notes |
| In Vitro Stock Concentration (DMSO) | 100 mg/mL (514.99 mM) | Requires sonication for complete dissolution. |
| In Vivo Formulation | 10% DMSO, 90% Corn Oil | Prepare fresh on the day of use. |
| Solubility in In Vivo Formulation | ≥ 2.5 mg/mL (12.87 mM) | |
| Stock Solution Storage | -20°C for up to 1 month-80°C for up to 6 months | Protect from light. Avoid repeated freeze-thaw cycles. |
| MIC against C. orbiculare | 10 µg/mL | |
| Inhibition of B. cinerea | Complete at 50 µg/mL | |
| Inhibition of C. cucumerinum | Complete at 30 µg/mL |
Disclaimer: These protocols and application notes are intended for research use only. Please refer to the relevant safety data sheets (SDS) for this compound and all solvents used. It is the responsibility of the researcher to ensure that all procedures are performed safely and in accordance with institutional guidelines.
References
- 1. This compound and asarinin protecting liver injury via HSP90AA1/CDK2/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isolation and antifungal activity of this compound, a propiophenone derivative from Asarum sieboldii rhizome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | Antifungal | TargetMol [targetmol.com]
Troubleshooting & Optimization
Common impurities in synthetic Kakuol and their removal
Welcome to the technical support center for the synthesis and purification of Kakuol (2-hydroxy-4,5-methylenedioxypropiophenone). This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in obtaining high-purity this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in synthetic this compound prepared by Friedel-Crafts acylation of sesamol?
A1: The primary impurities in the synthesis of this compound via Friedel-Crafts acylation of sesamol include:
-
Unreacted Starting Materials: Residual sesamol and propionyl chloride.
-
Lewis Acid Catalyst Residues: Aluminum chloride (AlCl₃) or other Lewis acids used in the reaction can form complexes with the product and need to be thoroughly removed during workup.
-
O-Acylated Byproduct: The most significant organic impurity is typically the ester formed from the acylation of the phenolic hydroxyl group of sesamol with propionyl chloride. This results in the formation of 4,5-methylenedioxyphenyl propionate.
-
Polysubstituted Products: Although less common in acylation compared to alkylation, there is a possibility of forming di-acylated products under certain reaction conditions.
Q2: My crude this compound product is a dark oil or sticky solid. How can I improve its appearance and purity?
A2: A dark and impure appearance is common for crude products from Friedel-Crafts reactions. This is often due to residual Lewis acid complexes and other colored impurities. A thorough aqueous workup is the first crucial step. Washing the organic layer with dilute acid (e.g., 1M HCl) will help to break up these complexes, followed by a wash with brine and water. Subsequent purification by column chromatography is highly effective at removing baseline impurities and colored compounds.
Q3: I am having difficulty separating this compound from the O-acylated byproduct by column chromatography. What can I do?
A3: The polarity difference between this compound (a phenol) and its corresponding ester byproduct is significant, which should allow for good separation on silica gel. If you are experiencing poor separation, consider the following:
-
Optimize Your Solvent System: Use a solvent system with a lower polarity to increase the retention of the more polar this compound on the silica gel, thereby improving separation from the less polar ester. A good starting point for method development is a mixture of hexanes and ethyl acetate. You can use Thin Layer Chromatography (TLC) to find the optimal ratio. Aim for an Rf value of around 0.3 for this compound.
-
Check Your Column Loading: Overloading the column can lead to broad peaks and poor separation. Ensure you are not exceeding the recommended loading capacity for your column size.
-
Use a Different Stationary Phase: If silica gel is not providing adequate separation, consider using a different stationary phase, such as alumina, although silica is typically sufficient for this separation.
Q4: What is the best way to remove the final traces of impurities to obtain highly pure this compound?
A4: After flash column chromatography, crystallization is the most effective method for obtaining highly pure, crystalline this compound. Selecting the appropriate solvent is key. A good crystallization solvent will dissolve this compound when hot but not at room temperature. You may need to experiment with different solvents or solvent mixtures (e.g., ethanol/water, ethyl acetate/hexanes) to find the optimal conditions.
Q5: My crystallization attempt resulted in an oil instead of solid crystals. What should I do?
A5: "Oiling out" can occur if the solution is supersaturated or if the melting point of your compound is lower than the temperature of the solution. To address this:
-
Add More Solvent: Your solution may be too concentrated. Add a small amount of hot solvent to redissolve the oil and then allow it to cool more slowly.
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The imperfections on the glass can provide nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of pure this compound, add a tiny crystal to the cooled solution to induce crystallization.
-
Use a Different Solvent System: The solvent system you are using may not be appropriate. Try a different solvent or a mixture of solvents.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | Incomplete reaction; Suboptimal reaction temperature; Degradation of product during workup. | Ensure anhydrous conditions for the Friedel-Crafts reaction. Monitor the reaction by TLC to determine the optimal reaction time. Perform the aqueous workup promptly after the reaction is complete, avoiding prolonged exposure to acidic or basic conditions. |
| Product is a Dark, Tarry Mass | Residual Lewis acid-product complexes; Polymerization byproducts. | During the workup, wash the organic layer thoroughly with dilute HCl to break up any complexes. If the product is still very dark, consider treating the crude material with activated carbon before chromatography, though be aware this can reduce yield. |
| Multiple Spots on TLC after Chromatography | Inefficient separation; Co-eluting impurities. | Re-optimize the solvent system for your flash chromatography. Consider using a gradient elution. Ensure the column is packed correctly to avoid channeling. |
| Crystals Do Not Form | Solution is not saturated; Presence of impurities inhibiting crystallization; Inappropriate solvent. | Concentrate the solution to a smaller volume. Try adding a co-solvent that reduces the solubility of this compound. Use seed crystals if available. Experiment with different crystallization solvents. |
| Product Purity is Still Low after Crystallization | Trapped solvent or impurities in the crystal lattice. | Ensure slow cooling during crystallization to allow for the formation of a pure crystal lattice. Recrystallize the product a second time. Wash the filtered crystals with a small amount of cold crystallization solvent. |
Quantitative Data Summary
The following table summarizes typical yields and purity levels that can be expected during the synthesis and purification of this compound.
| Stage | Typical Yield | Purity (by HPLC/NMR) | Notes |
| Crude Product (after workup) | 85-95% | 70-85% | Purity can vary significantly based on reaction conditions. |
| After Flash Chromatography | 70-85% | >95% | Yield loss is primarily due to the removal of byproducts and some product remaining on the column. |
| After Crystallization | 60-75% | >99% | The final yield depends on the efficiency of the crystallization process. |
Experimental Protocols
Key Experiment: Purification of this compound by Flash Column Chromatography
This protocol describes the purification of crude this compound to remove unreacted starting materials and the O-acylated byproduct.
Methodology:
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of dichloromethane (DCM) or the chromatography eluent.
-
Column Packing:
-
Use a glass column with a sintered frit.
-
Prepare a slurry of silica gel in the initial eluent (e.g., 95:5 hexanes:ethyl acetate).
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Add a thin layer of sand to the top of the silica bed.
-
-
Loading:
-
Carefully apply the dissolved crude product to the top of the column.
-
Allow the sample to absorb onto the silica gel.
-
-
Elution:
-
Begin elution with a low polarity solvent system (e.g., 95:5 hexanes:ethyl acetate).
-
Gradually increase the polarity of the eluent (e.g., to 90:10, then 85:15 hexanes:ethyl acetate) to elute the compounds. The less polar O-acylated byproduct will elute first, followed by the more polar this compound.
-
-
Fraction Collection:
-
Collect fractions and monitor them by TLC to identify those containing pure this compound.
-
-
Solvent Removal:
-
Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield purified this compound.
-
Key Experiment: Crystallization of this compound
This protocol describes the final purification step to obtain high-purity crystalline this compound.
Methodology:
-
Solvent Selection: In a small test tube, dissolve a small amount of purified this compound in a few drops of a potential solvent (e.g., ethanol, isopropanol, ethyl acetate) at room temperature. If it dissolves readily, it is likely too soluble. Find a solvent in which this compound is sparingly soluble at room temperature but dissolves upon heating. A mixture of solvents, such as ethanol and water, can also be effective.
-
Dissolution: Place the purified this compound in a clean Erlenmeyer flask. Add the chosen solvent dropwise while heating and swirling until the this compound is completely dissolved. Use the minimum amount of hot solvent necessary.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
-
Crystal Formation: As the solution cools, pure this compound crystals should form. For further crystallization, the flask can be placed in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Visualizations
Caption: Workflow for the purification of synthetic this compound.
Caption: Formation of this compound and common impurities.
Troubleshooting Kakuol instability in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when working with Kakuol in aqueous solutions. The information is tailored for researchers, scientists, and professionals in drug development to ensure the stability and integrity of this compound during experimentation.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is changing color (e.g., turning yellow or brown). What is causing this?
A1: The color change in your this compound solution is likely due to oxidation. This compound contains a 2-hydroxy-4,5-methylenedioxy moiety, which is structurally similar to a catechol. Phenolic compounds, and especially catechols, are susceptible to oxidation, particularly in neutral to alkaline aqueous solutions (pH > 7).[1][2][3] This oxidation process can lead to the formation of colored quinone-type compounds and further polymerization, resulting in the observed color change. The rate of oxidation can be accelerated by factors such as exposure to light, elevated temperatures, and the presence of dissolved oxygen or metal ions.[4][5]
Q2: I'm observing precipitation in my aqueous this compound solution. Why is this happening and how can I resolve it?
A2: Precipitation of this compound in aqueous solutions can be attributed to several factors:
-
Low Aqueous Solubility: this compound, being a largely organic molecule, may have limited solubility in purely aqueous solutions.
-
pH-Dependent Solubility: The solubility of phenolic compounds can be pH-dependent. While this compound may be more soluble at a higher pH where the hydroxyl group is deprotonated, it is also more prone to degradation at alkaline pH.[1][6]
-
Degradation Products: The precipitate could consist of insoluble degradation products formed from the instability of this compound in the aqueous environment.
To address this, consider the following:
-
Use of Co-solvents: Incorporating a small percentage of a water-miscible organic solvent (e.g., ethanol, DMSO) can significantly improve the solubility of this compound.
-
pH Adjustment: Prepare your solution in a slightly acidic buffer (pH 4-6) to enhance stability, though this might affect solubility.[2][3] A careful balance between solubility and stability is necessary.
-
Fresh Preparation: Prepare this compound solutions fresh before each experiment to minimize the formation of degradation-related precipitates.
Q3: How can I improve the stability of my this compound stock solutions?
A3: To enhance the stability of your this compound solutions, it is crucial to mitigate the factors that promote its degradation. The following strategies are recommended:
-
pH Control: Maintain the pH of the solution in the acidic range (ideally pH 4-6), where phenolic compounds are generally more stable.[2][3]
-
Use of Antioxidants: The addition of antioxidants can help prevent the oxidation of the phenolic group.[2] Common antioxidants include ascorbic acid and sodium metabisulfite.
-
Protection from Light: Store this compound solutions in amber vials or protect them from light to prevent photodegradation, as aromatic ketones can be light-sensitive.[4][5]
-
Low-Temperature Storage: Store stock solutions at low temperatures (e.g., 4°C for short-term or -20°C for long-term) to slow down the degradation rate.
-
Deoxygenation: Purging the solvent with an inert gas like nitrogen or argon before dissolving this compound can remove dissolved oxygen, a key component in the oxidation process.
Troubleshooting Guides
Issue 1: Rapid Loss of Biological Activity
-
Symptom: A freshly prepared this compound solution shows the expected biological activity, but the activity significantly decreases over a short period.
-
Potential Cause: Degradation of the this compound molecule, likely through oxidation of the phenolic hydroxyl group.
-
Troubleshooting Steps:
-
Verify Solution pH: Check the pH of your aqueous solution. If it is neutral or alkaline, prepare a new solution using a buffer in the pH 4-6 range.
-
Incorporate an Antioxidant: Prepare a fresh solution containing an antioxidant like ascorbic acid (e.g., at a final concentration of 0.1-1 mM).
-
Protect from Light and Air: Prepare and store the solution in a container protected from light and with minimal headspace to reduce exposure to oxygen.
-
Work at Low Temperatures: Perform dilutions and experimental procedures on ice to minimize thermal degradation.
-
Issue 2: Inconsistent Experimental Results
-
Symptom: High variability in experimental outcomes when using this compound solutions prepared at different times.
-
Potential Cause: Inconsistent concentrations of active this compound due to ongoing degradation. The rate of degradation may vary depending on minor differences in preparation and storage conditions.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent experimental results.
Quantitative Data Summary
| Compound | pH | Storage Time | Stability | Reference |
| Caffeic Acid | >7 | Hours | Unstable | [1][7] |
| Chlorogenic Acid | >7 | Hours | Unstable | [1][7] |
| Gallic Acid | >7 | Hours | Unstable | [1][7] |
| Ferulic Acid | 3-11 | Hours | Stable | [1][7] |
| Catechin | 3-11 | Hours | Stable | [1][7] |
Experimental Protocols
Protocol 1: Preparation of a Stabilized Aqueous this compound Stock Solution
-
Prepare a Buffer: Prepare a 100 mM citrate buffer at pH 5.0.
-
Deoxygenate the Buffer: Sparge the buffer with nitrogen or argon gas for at least 15 minutes to remove dissolved oxygen.
-
Add Antioxidant: Dissolve ascorbic acid in the deoxygenated buffer to a final concentration of 1 mM.
-
Dissolve this compound: Weigh the required amount of this compound and dissolve it in a small volume of ethanol or DMSO before adding it to the deoxygenated, antioxidant-containing buffer to achieve the final desired concentration. The final concentration of the organic solvent should be kept to a minimum (e.g., <1%).
-
Storage: Store the final solution in a tightly sealed amber vial at -20°C.
Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for this compound Stability Assessment
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).
-
Detection: Monitor at the wavelength of maximum absorbance for this compound (to be determined experimentally, likely in the UV range).
-
Procedure: a. Prepare this compound solutions under different conditions (e.g., different pH, with/without antioxidant, exposed to light vs. dark). b. At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), inject an aliquot of each solution into the HPLC. c. Monitor the peak area of this compound to determine its concentration over time. The appearance of new peaks can indicate the formation of degradation products.
Visualizations
Hypothetical Degradation Pathway of this compound
The primary instability of this compound in an aqueous solution is likely initiated by the oxidation of its phenolic hydroxyl group.
Caption: Hypothetical oxidative degradation pathway of this compound.
References
- 1. Effect of pH on the stability of plant phenolic compounds [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. extractionmagazine.com [extractionmagazine.com]
- 4. Stability of Phenolic Compounds in Grape Stem Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements [mdpi.com]
- 6. Phenol - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Overcoming Poor Solubility of Kakuol Derivatives in Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Kakuol and its derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the poor solubility of these compounds in experimental assays.
Frequently Asked Questions (FAQs)
Q1: My this compound derivative is precipitating out of solution in my cell culture medium. What is the most likely cause?
A1: Precipitation of hydrophobic compounds like this compound derivatives in aqueous-based cell culture media is a common issue. The primary reason is that the concentration of the compound exceeds its solubility limit in the final assay medium.[1][2] While you may have initially dissolved the compound in a solvent like DMSO, the dilution into the aqueous medium can cause it to crash out of solution.[2][3]
Q2: What is the maximum recommended concentration of DMSO in a cell-based assay?
A2: As a general rule, the final concentration of DMSO in most cell-based assays should be kept below 0.5% (v/v) to avoid solvent-induced toxicity and off-target effects.[4] However, the tolerance to DMSO can be cell-line dependent, so it is advisable to run a vehicle control to assess the impact of the solvent on your specific experimental system.
Q3: Can I use sonication or vortexing to redissolve my precipitated this compound derivative in the assay plate?
A3: While sonication and vortexing can help in initially dissolving the compound in a stock solution, they are generally not effective for redissolving precipitated compounds within an assay plate containing cells.[1] Such methods can damage the cells and may not lead to a stable, homogenous solution.
Q4: Are there alternative solvents to DMSO that I can try?
A4: Yes, other organic solvents like ethanol can be used.[4] However, like DMSO, the final concentration of ethanol in the assay should be minimized to avoid cytotoxicity. For some applications, the use of co-solvents like PEG400 or surfactants like Tween 80 at low concentrations can also be explored to improve solubility.[3]
Q5: How can I determine the maximum soluble concentration of my this compound derivative in my assay medium?
A5: You can perform a simple solubility test. Prepare a series of dilutions of your compound stock solution in your assay medium. After a short incubation period, visually inspect for any precipitation or measure turbidity using a plate reader. This will give you an empirical understanding of the solubility limit under your specific experimental conditions.[1]
Troubleshooting Guide
This guide provides a systematic approach to addressing solubility issues with this compound derivatives in your assays.
Problem: Compound Precipitation in Assay Medium
Visual Cue: Cloudiness, crystals, or a film at the bottom of the well.
Workflow for Troubleshooting Precipitation:
Figure 1: A step-by-step workflow for troubleshooting compound precipitation in assays.
Detailed Troubleshooting Steps:
-
Verify Stock Solution Integrity:
-
Question: Is your stock solution of the this compound derivative completely clear, with no visible particulates?
-
Action: If not, try warming the solution gently (e.g., in a 37°C water bath) and vortexing or sonicating to ensure complete dissolution before making further dilutions. If precipitates persist, prepare a fresh stock solution.
-
-
Optimize Dilution Method:
-
Question: How are you diluting the stock solution into your aqueous medium?
-
Action: Avoid adding a small volume of highly concentrated stock directly into a large volume of aqueous buffer. Instead, perform serial dilutions. Pre-warming the assay medium to 37°C before adding the compound can sometimes help maintain solubility.
-
-
Evaluate Final Concentration:
-
Question: Is the final concentration of the this compound derivative in your assay above its solubility limit?
-
Action: If you are observing precipitation, it is a strong indicator that the concentration is too high. The most straightforward solution is to lower the final concentration of the compound in your assay.
-
-
Employ Solubility Enhancement Techniques:
-
Question: Have you considered using formulation strategies to improve solubility?
-
Action: If lowering the concentration is not feasible for your experimental goals, consider the following:
-
Co-solvents: Prepare a stock solution in a mixture of DMSO and a less toxic co-solvent like polyethylene glycol 400 (PEG400) before diluting into the assay medium.
-
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.[1]
-
Surfactants: Low concentrations of non-ionic surfactants, such as Tween® 80 or Pluronic® F-68, can be used to maintain the solubility of hydrophobic compounds. However, it is crucial to test for any effects of the surfactant on your assay.
-
-
Quantitative Solubility Data
The following table summarizes the available solubility data for a structurally related propiophenone derivative, which can serve as a useful reference for working with this compound derivatives.
| Compound | Solvent | Solubility | Reference |
| 2-Hydroxy-4′-(2-hydroxyethoxy)-2-methylpropiophenone | Ethanol | ~30 mg/mL | |
| DMSO | ~30 mg/mL | ||
| Dimethyl formamide | ~30 mg/mL |
Experimental Protocols
Protocol for Preparing a this compound Derivative Stock Solution and Dilutions for Cell-Based Assays
This protocol provides a general guideline for preparing a poorly soluble this compound derivative for a typical cell-based assay.
Materials:
-
This compound derivative powder
-
Anhydrous, sterile-filtered DMSO
-
Sterile phosphate-buffered saline (PBS) or cell culture medium
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath or incubator at 37°C
Procedure:
-
Prepare a High-Concentration Stock Solution: a. Weigh out a precise amount of the this compound derivative powder in a sterile microcentrifuge tube. b. Add the appropriate volume of anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM). c. Vortex the tube vigorously for 1-2 minutes to facilitate dissolution. d. If the compound is not fully dissolved, place the tube in a 37°C water bath for 10-15 minutes, with intermittent vortexing. e. Visually inspect the solution to ensure it is completely clear and free of any particulates. This is your primary stock solution.
-
Prepare an Intermediate Dilution: a. Pre-warm your sterile PBS or cell culture medium to 37°C. b. Perform an intermediate dilution of your primary stock solution into the pre-warmed medium. For example, dilute the 50 mM stock 1:100 in medium to get a 500 µM intermediate solution. It is crucial to add the DMSO stock to the medium while gently vortexing the tube to ensure rapid mixing and minimize precipitation.
-
Prepare Final Working Concentrations: a. From the intermediate dilution, perform serial dilutions in pre-warmed cell culture medium to achieve your final desired concentrations for the assay. b. Ensure that the final concentration of DMSO in all wells, including the vehicle control, is consistent and ideally below 0.5%.
Workflow for this compound Derivative Solution Preparation:
Figure 2: A workflow diagram for preparing solutions of poorly soluble this compound derivatives.
Signaling Pathway
This compound has been shown to exert hepatoprotective effects through the modulation of the HSP90AA1/CDK2/mTOR signaling pathway . The following diagram illustrates the key components of this pathway.
Figure 3: The signaling pathway modulated by this compound derivatives leading to hepatoprotection.
References
Technical Support Center: Scaling Up the Synthesis of Kakuol
This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of Kakuol for larger studies. The information is presented in a question-and-answer format to directly address potential issues.
Frequently Asked Questions (FAQs)
Q1: What is the most common laboratory-scale synthesis method for this compound?
A1: The most prevalent laboratory method for synthesizing this compound (2-hydroxy-4,5-methylenedioxypropiophenone) is the Friedel-Crafts acylation of sesamol with propionyl chloride or propionic anhydride, using a Lewis acid catalyst such as aluminum chloride (AlCl₃). This reaction is a well-established method for forming aryl ketones.[1][2][3][4][5]
Q2: What are the primary challenges when scaling up the synthesis of this compound?
A2: Scaling up the Friedel-Crafts acylation of phenols like sesamol presents several challenges. These include:
-
Exothermic Reaction Control: The reaction is highly exothermic, and heat dissipation becomes less efficient as the reactor volume increases. This can lead to temperature spikes, promoting side reactions and reducing yield and purity.
-
Reagent Addition and Mixing: Inefficient mixing at a larger scale can lead to localized high concentrations of reagents, which can also promote the formation of byproducts.
-
Work-up and Purification: Handling and quenching large volumes of reaction mixtures containing strong acids can be hazardous. Furthermore, purification by chromatography, which is common at the lab scale, may not be economically viable for large quantities. Crystallization or distillation are often preferred at scale, but developing these methods can be challenging.
-
Byproduct Formation: At a larger scale, minor byproducts formed in the lab can become significant impurities, complicating purification and potentially affecting the biological activity of the final product. One common byproduct in the Friedel-Crafts acylation of phenols is the O-acylated ester, which can rearrange to the desired C-acylated product under certain conditions (Fries rearrangement).[3][4][6]
Q3: What are the expected key differences in reaction parameters and outcomes when moving from lab scale to pilot scale?
| Parameter | Lab Scale (e.g., 1-10 g) | Pilot Scale (e.g., 1-10 kg) | Rationale for Change |
| Reaction Time | Typically shorter (e.g., 2-4 hours) | May need to be longer | Slower, more controlled reagent addition is necessary to manage the exotherm. Heat and mass transfer limitations can also slow down the reaction rate. |
| Yield | Often higher (e.g., 70-80%) | May be lower initially | Challenges in heat management and mixing can lead to increased byproduct formation, thus lowering the yield of the desired product. Process optimization is crucial to maintain high yields at scale. |
| Purity (pre-purification) | Generally higher | May be lower | Increased potential for side reactions due to localized temperature and concentration gradients can lead to a higher impurity profile. |
| Reagent Stoichiometry | Lewis acid (e.g., AlCl₃) often used in slight excess (e.g., 1.1-1.5 eq) | May require optimization (potentially slightly higher or lower) | The efficiency of the catalyst can be affected by mixing and the presence of impurities. The optimal stoichiometry may need to be re-evaluated at a larger scale. |
| Solvent Volume | Higher solvent to reagent ratio | Lower solvent to reagent ratio is often desirable | To improve process efficiency and reduce waste, reactions at scale are often run at higher concentrations. However, this can exacerbate mixing and heat transfer issues. |
Troubleshooting Guide
Issue 1: Low Yield of this compound at a Larger Scale
-
Possible Cause A: Poor Temperature Control. The Friedel-Crafts acylation is exothermic. On a larger scale, inefficient heat dissipation can lead to a rise in temperature, promoting side reactions such as polymerization or the formation of undesired isomers.
-
Troubleshooting Tip:
-
Ensure your reactor has adequate cooling capacity.
-
Employ a slower, controlled addition of the acylating agent (propionyl chloride) to manage the rate of heat generation.
-
Consider using a jacketed reactor with a circulating coolant.
-
For very large scales, a continuous flow reactor might be a better alternative to a batch reactor for superior heat management.
-
-
-
Possible Cause B: Inefficient Mixing. Localized high concentrations of reagents due to poor mixing can lead to byproduct formation.
-
Troubleshooting Tip:
-
Use an appropriate stirrer and agitation speed for the reactor size and geometry.
-
Ensure the reagents are introduced at a point in the reactor where they are rapidly dispersed.
-
-
-
Possible Cause C: O-Acylation. Phenols can undergo acylation at the hydroxyl group (O-acylation) to form an ester, which is a competing reaction to the desired C-acylation. While this ester can sometimes be converted to the desired product via a Fries rearrangement, the conditions may not be optimal, leading to a lower yield of this compound.[3][4][6]
-
Troubleshooting Tip:
-
The choice of solvent can influence the ratio of C- to O-acylation. Non-polar solvents often favor C-acylation.
-
Higher reaction temperatures can promote the Fries rearrangement of the O-acylated intermediate to the C-acylated product. However, this must be balanced with the risk of byproduct formation.
-
-
Issue 2: Difficult Purification of this compound
-
Possible Cause A: Formation of Hard-to-Remove Impurities. At a larger scale, side products that were negligible in the lab can become significant. For propiophenones, these can include isomers and products of over-acylation.
-
Troubleshooting Tip:
-
Carefully analyze the impurity profile of your crude product using techniques like HPLC and NMR to identify the major byproducts.
-
Once identified, adjust reaction conditions (e.g., temperature, stoichiometry) to minimize their formation.
-
Develop a crystallization procedure for purification, as this is often more scalable than chromatography. This may involve screening different solvents and solvent mixtures.
-
-
-
Possible Cause B: Emulsion formation during work-up. Quenching the reaction mixture with water or aqueous acid can sometimes lead to stable emulsions, making extraction difficult.
-
Troubleshooting Tip:
-
Add the reaction mixture slowly to the quenching solution with vigorous stirring.
-
The addition of a brine solution can sometimes help to break emulsions.
-
Consider using a different work-up procedure, such as quenching with a chilled alcohol.
-
-
Experimental Protocols
Laboratory-Scale Synthesis of this compound (Illustrative)
This protocol is a generalized procedure based on typical Friedel-Crafts acylations of phenols found in the literature.
-
Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a gas outlet connected to a trap for HCl gas is dried in an oven and cooled under a stream of dry nitrogen.
-
Reagent Charging: The flask is charged with anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) and a dry, inert solvent such as dichloromethane (DCM) or nitrobenzene under a nitrogen atmosphere. The mixture is cooled to 0°C in an ice bath.
-
Addition of Sesamol: A solution of sesamol (1.0 equivalent) in the same dry solvent is added dropwise to the stirred suspension of AlCl₃.
-
Addition of Acylating Agent: Propionyl chloride (1.1 equivalents) is added dropwise via the dropping funnel over a period of 30-60 minutes, maintaining the temperature at 0°C.
-
Reaction: After the addition is complete, the reaction mixture is stirred at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: The reaction mixture is carefully poured into a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring. The resulting mixture is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with water, saturated sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford pure this compound.
Visualizations
Experimental Workflow for this compound Synthesis
Caption: A simplified workflow for the synthesis of this compound.
Proposed Antifungal Signaling Pathway of this compound
Caption: A proposed antifungal mechanism of action for this compound.
This technical support guide provides a starting point for researchers looking to scale up the synthesis of this compound. Careful planning, process optimization, and a thorough understanding of the potential challenges are essential for a successful scale-up campaign.
References
- 1. scispace.com [scispace.com]
- 2. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ch24 - Acylation of phenols [chem.ucalgary.ca]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Why Anilines and Phenols do not undergo Friedel Craft Acylation Reaction? | CurlyArrows [curlyarrows.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Kakuol Stability and Storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing Kakuol degradation during storage. The following information is designed to help you troubleshoot common issues and ensure the integrity of your this compound samples.
Frequently Asked Questions (FAQs)
Q1: My this compound solution has changed color. What does this indicate?
A change in the color of your this compound solution, often to a yellowish or brownish hue, typically indicates oxidative degradation. This compound, as a phenolic compound, is susceptible to oxidation, which can be accelerated by exposure to light, high temperatures, or the presence of oxygen. This degradation can lead to the formation of quinone-type compounds and other chromophores, resulting in the observed color change. It is crucial to assess the purity of the discolored solution before use.
Q2: I've observed a loss of potency in my this compound sample. What are the likely causes?
A decrease in the biological activity or measured concentration of this compound is a direct consequence of its degradation. The primary causes include:
-
Hydrolysis: If stored in a non-anhydrous solvent or exposed to humidity, the ester or ether linkages in this compound derivatives can undergo hydrolysis.
-
Oxidation: As mentioned, exposure to air and light can lead to oxidative degradation.[1]
-
Photodegradation: Direct exposure to UV or even ambient light can provide the energy to initiate degradation reactions.
-
Incompatible Storage Containers: Certain plastics may leach contaminants or be permeable to gases, accelerating degradation.
Q3: What are the recommended storage conditions for this compound?
To minimize degradation, this compound and its solutions should be stored under controlled conditions. The ideal storage environment will depend on the form of this compound (solid vs. solution) and the intended duration of storage. For general guidance, refer to the table below.
Q4: Can I store this compound solutions at room temperature for short periods?
While not ideal, short-term storage at room temperature (15-25°C) in a light-protected container may be acceptable for a few days, depending on the solvent and the stability of the specific this compound derivative. However, for any storage period exceeding a week, refrigeration or freezing is strongly recommended to maintain potency and purity. Always perform a stability check if the solution is stored at room temperature for an extended period.
Q5: How can I troubleshoot unexpected degradation of my this compound sample?
If you suspect degradation, a systematic approach can help identify the cause. Refer to the troubleshooting workflow diagram below for a step-by-step guide. Key steps include verifying storage conditions, checking the purity of the solvent, and analyzing the sample for degradation products.
This compound Stability Under Various Storage Conditions
The following table summarizes hypothetical stability data for a this compound solution (1 mg/mL in 70:30 Acetonitrile:Water) over a 6-month period. This data is for illustrative purposes and may not reflect the stability of your specific this compound derivative or formulation.
| Storage Condition | Temperature | Light Exposure | Purity after 1 month (%) | Purity after 3 months (%) | Purity after 6 months (%) |
| A | 25°C | Ambient Light | 85.2 | 65.7 | 40.1 |
| B | 25°C | Dark | 92.5 | 80.3 | 68.4 |
| C | 4°C | Dark | 99.1 | 97.5 | 95.3 |
| D | -20°C | Dark | 99.8 | 99.5 | 99.2 |
| E | -80°C | Dark | >99.9 | >99.9 | >99.9 |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for this compound Purity Assessment
This protocol outlines a general method for determining the purity of a this compound sample and quantifying its degradation products.
1. Materials and Reagents:
-
This compound reference standard
-
This compound sample for analysis
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (or other suitable modifier)
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 3.5 µm)
-
HPLC system with UV detector
2. Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 30% B
-
20-25 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 280 nm (or the λmax of this compound)
-
Injection Volume: 10 µL
3. Procedure:
-
Prepare a stock solution of the this compound reference standard (e.g., 1 mg/mL in mobile phase B).
-
Prepare a dilution series of the reference standard to create a calibration curve (e.g., 100, 50, 25, 10, 5, 1 µg/mL).
-
Prepare the this compound sample to be analyzed at a concentration within the calibration range.
-
Inject the standards and the sample onto the HPLC system.
-
Integrate the peak areas of this compound and any degradation products.
-
Calculate the purity of the sample by dividing the peak area of this compound by the total peak area of all components.
-
Quantify the concentration of this compound in the sample using the calibration curve.
Protocol 2: Forced Degradation (Stress Testing) of this compound
This protocol is used to identify potential degradation pathways and the stability-indicating nature of the analytical method.
1. Prepare this compound Stock Solution:
-
Dissolve this compound in a suitable solvent (e.g., 70:30 Acetonitrile:Water) to a concentration of 1 mg/mL.
2. Acidic Degradation:
-
Mix equal volumes of the this compound stock solution and 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Neutralize with 0.1 M NaOH before HPLC analysis.
3. Basic Degradation:
-
Mix equal volumes of the this compound stock solution and 0.1 M NaOH.
-
Incubate at 60°C for 2 hours.
-
Neutralize with 0.1 M HCl before HPLC analysis.
4. Oxidative Degradation:
-
Mix equal volumes of the this compound stock solution and 3% H₂O₂.
-
Store in the dark at room temperature for 24 hours.
5. Thermal Degradation:
-
Incubate the this compound stock solution at 80°C for 72 hours.
6. Photodegradation:
-
Expose the this compound stock solution to a light source with a specific wavelength (e.g., 254 nm or 365 nm) or broad-spectrum light for 24 hours. A control sample should be wrapped in aluminum foil.
7. Analysis:
-
Analyze all stressed samples and a control sample (stored at -20°C in the dark) by HPLC as described in Protocol 1.
-
Compare the chromatograms to identify and quantify degradation products.
Visualizations
References
Technical Support Center: Enhancing the Resolution of Kakuol in HPLC Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the resolution of Kakuol during High-Performance Liquid Chromatography (HPLC) analysis.
Troubleshooting Guides
This section addresses common issues encountered during the HPLC analysis of this compound, offering step-by-step solutions to enhance peak resolution and overall data quality.
Question: Why is my this compound peak showing poor resolution or co-eluting with other components?
Answer:
Poor resolution of the this compound peak can stem from several factors related to the three key parameters of chromatographic separation: retention factor (k), selectivity (α), and column efficiency (N).[1][2] A systematic approach to troubleshooting is crucial to identify and resolve the issue.
Initial Steps:
-
Verify System Suitability: Before making significant changes, ensure your HPLC system is performing optimally. Check for consistent pressure, stable baseline, and reproducible injections with a standard solution.
-
Review Chromatogram: Carefully examine the chromatogram. Is the this compound peak fronting, tailing, or completely merged with an adjacent peak? The peak shape can provide clues to the underlying problem.
Troubleshooting Strategies:
-
Mobile Phase Modification: The mobile phase composition is a powerful tool for manipulating retention and selectivity.[1][2]
-
Adjusting Mobile Phase Strength: For reversed-phase HPLC, increasing the aqueous component (e.g., water or buffer) in the mobile phase will generally increase the retention time of this compound, a phenolic compound, potentially improving its separation from less retained impurities. Conversely, increasing the organic solvent (e.g., acetonitrile, methanol) will decrease retention.[2]
-
Changing Organic Modifier: If adjusting the solvent ratio is insufficient, switching the organic modifier can significantly alter selectivity. For instance, if you are using acetonitrile, try substituting it with methanol or a mixture of the two.[1]
-
Modifying Mobile Phase pH: As this compound is a phenolic compound, its ionization state can be influenced by the pH of the mobile phase. Adjusting the pH with a suitable buffer can alter its retention behavior and improve separation from other ionizable compounds.
-
-
Stationary Phase and Column Parameters: The choice of column and its operating conditions are critical for achieving good resolution.
-
Column Chemistry: If resolution issues persist, consider using a column with a different stationary phase. For example, if a C18 column is not providing adequate separation, a phenyl-hexyl or cyano column might offer different selectivity for this compound and co-eluting compounds.[3]
-
Column Temperature: Increasing the column temperature can decrease the mobile phase viscosity, leading to improved column efficiency and sharper peaks.[1][4] However, be mindful that temperature can also affect selectivity, so it should be optimized carefully. A typical starting point for optimization could be a range of 25-40°C.
-
Flow Rate: Lowering the flow rate can sometimes enhance separation by allowing more time for partitioning between the mobile and stationary phases, although this will increase the analysis time.[3][5]
-
-
Improving Column Efficiency:
-
Use Smaller Particle Size Columns: Columns packed with smaller particles (e.g., sub-2 µm for UHPLC) provide higher efficiency and can significantly improve the resolution of closely eluting peaks.[1][3]
-
Increase Column Length: A longer column increases the number of theoretical plates, which can lead to better separation. However, this will also increase backpressure and run time.[3][4]
-
The following workflow diagram illustrates a systematic approach to troubleshooting poor resolution of the this compound peak.
Frequently Asked Questions (FAQs)
Q1: What are the typical physicochemical properties of this compound that I should consider for HPLC method development?
A1: this compound (C₁₀H₁₀O₄, Molar Mass: 194.18 g/mol ) is a phenolic compound belonging to the benzodioxole class.[1] Its phenolic nature suggests that it will be soluble in common organic solvents like DMSO, chloroform, dichloromethane, ethyl acetate, and acetone.[2] For reversed-phase HPLC, its retention will be influenced by the polarity of the mobile phase and its pKa will be a critical parameter if pH adjustment is used to optimize selectivity.
| Property | Value |
| Molecular Formula | C₁₀H₁₀O₄ |
| Molecular Weight | 194.18 g/mol |
| Compound Type | Phenol, Benzodioxole |
| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone |
Q2: Is there a recommended starting HPLC method for this compound analysis?
A2: A published method for the simultaneous determination of this compound and other compounds from Asarum sieboldii provides a good starting point. The analysis was performed on a C18 column with a gradient elution. In this specific study, the retention time of this compound was approximately 19.7 minutes within a 30-minute run. The chromatogram from this study shows a good separation of this compound from other components of the plant extract.
Q3: My this compound peak is tailing. What are the likely causes and how can I fix it?
A3: Peak tailing for a phenolic compound like this compound in reversed-phase HPLC is often caused by strong interactions between the analyte and active sites (silanols) on the silica-based stationary phase.[6] Here are some common causes and solutions:
-
Secondary Silanol Interactions:
-
Solution: Add a small amount of an acidic modifier, such as formic acid or acetic acid (e.g., 0.1%), to the mobile phase to suppress the ionization of silanol groups. Using a highly deactivated, end-capped column can also minimize these interactions.
-
-
Column Overload:
-
Solution: Reduce the injection volume or the concentration of the sample.
-
-
Contamination:
-
Solution: A contaminated guard column or analytical column can lead to peak tailing. Try replacing the guard column and flushing the analytical column with a strong solvent.
-
Q4: How can I confirm the identity of the this compound peak in a complex sample matrix like a plant extract?
A4: Peak identification should be based on more than just retention time. Here are some recommended approaches:
-
Spiking with a Standard: Inject a known standard of this compound and observe if the peak height or area of the suspected this compound peak in your sample increases.
-
UV-Vis Spectral Comparison: If using a Diode Array Detector (DAD) or Photodiode Array (PDA) detector, compare the UV-Vis spectrum of the peak in your sample with that of a pure this compound standard.
-
Mass Spectrometry (MS) Detection: Coupling your HPLC system to a mass spectrometer provides the most definitive identification by comparing the mass-to-charge ratio (m/z) and fragmentation pattern of the peak with that of a this compound standard.
The following diagram illustrates the logical steps for confirming the identity of the this compound peak.
Experimental Protocols
General Protocol for Sample Preparation of Plant Material for this compound Analysis:
This protocol is a general guideline and may need to be optimized based on the specific plant matrix.
-
Drying and Grinding: Dry the plant material (e.g., rhizomes of Asarum sieboldii) at a controlled temperature (e.g., 40-50°C) to a constant weight. Grind the dried material into a fine powder.
-
Extraction:
-
Accurately weigh a known amount of the powdered plant material (e.g., 1.0 g).
-
Add a suitable extraction solvent. Based on the known solubility of this compound, methanol is a good starting choice. Use a defined volume (e.g., 20 mL).
-
Facilitate extraction using techniques such as sonication (e.g., 30 minutes) or maceration with shaking (e.g., 24 hours).
-
Separate the extract from the solid plant material by centrifugation followed by filtration through a 0.45 µm syringe filter.
-
-
Sample Dilution: Dilute the filtered extract with the initial mobile phase of your HPLC method to an appropriate concentration for analysis. This helps to ensure compatibility with the HPLC system and prevent peak distortion.
Disclaimer: The information provided in this technical support center is intended for guidance and informational purposes only. All experimental procedures should be conducted in a safe and appropriate laboratory setting by qualified personnel. Method parameters may require optimization for specific instrumentation and sample types.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ijprajournal.com [ijprajournal.com]
- 6. [Identification based on HPLC and anti-inflammatory targets as well as related constituents analysis of Asarum heterotropoides var. mandshuricum and A. sieboldii] - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Analysis of Kakuol and Hymexazol: A Deep Dive into their Antifungal Activities
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the antifungal properties of the natural compound Kakuol and the synthetic fungicide hymexazol, supported by available experimental data.
In the continuous search for effective antifungal agents, both natural products and synthetic compounds present viable avenues for development. This guide provides a comparative analysis of this compound, a propiophenone derivative isolated from Asarum sieboldii, and hymexazol, a systemic fungicide. We will explore their antifungal spectrum, efficacy, and proposed mechanisms of action based on published experimental findings.
Quantitative Antifungal Activity
The in vitro efficacy of this compound and hymexazol has been evaluated against a range of plant pathogenic fungi. The following tables summarize the available quantitative data, primarily Minimum Inhibitory Concentration (MIC) and Half-maximal Effective Concentration (EC50) values. It is important to note that direct comparisons are limited to studies where both compounds were tested against the same fungal species under similar conditions.
Table 1: Antifungal Activity of this compound
| Fungal Species | Minimum Inhibitory Concentration (MIC) in µg/mL |
| Colletotrichum orbiculare | 10[1] |
| Botrytis cinerea | 50[1] |
| Cladosporium cucumerinum | 30[1] |
Table 2: Antifungal Activity of Hymexazol
| Fungal Species | Efficacy Data |
| Botrytis cinerea | 100% mycelial growth inhibition at 25 µg/mL |
| Fusarium graminearum | EC50: 36.2 µg/mL |
| Fusarium oxysporum | EC50: 38.6 µg/mL |
| Fusarium solani | EC50: 31.9 µg/mL |
| Valsa mali | EC50: 36.1 µg/mL |
Note: A direct comparison between this compound and hymexazol against Botrytis cinerea suggests that hymexazol is more potent, achieving complete inhibition at a lower concentration than the MIC of this compound.[1] Furthermore, some synthesized derivatives of this compound have shown significantly more effective antifungal activity than hymexazol when used as a positive control in experimental settings.[2][3]
Experimental Protocols
The data presented above were primarily obtained through the mycelial growth inhibition assay . The following is a generalized protocol based on the methodologies described in the cited literature.
Mycelial Growth Inhibition Assay Protocol:
-
Media Preparation: Potato Dextrose Agar (PDA) is prepared and autoclaved.
-
Incorporation of Antifungal Agents: The test compounds (this compound or hymexazol) are dissolved in an appropriate solvent (e.g., DMSO) and added to the molten PDA at various concentrations. A control group with the solvent alone is also prepared.
-
Inoculation: A mycelial plug (typically 5 mm in diameter) from the edge of an actively growing culture of the target fungus is placed at the center of each agar plate.
-
Incubation: The plates are incubated at a specific temperature (e.g., 25-28°C) in the dark for a set period.
-
Data Collection: The diameter of the fungal colony is measured in two perpendicular directions.
-
Calculation of Inhibition: The percentage of mycelial growth inhibition is calculated using the formula: Inhibition (%) = [(DC - DT) / DC] x 100 Where:
-
DC = Average diameter of the fungal colony in the control group.
-
DT = Average diameter of the fungal colony in the treatment group.
-
-
Determination of MIC and EC50: The MIC is determined as the lowest concentration that completely inhibits visible mycelial growth. The EC50 value is calculated by probit analysis of the inhibition data.
Visualization of Mechanisms and Workflows
To illustrate the proposed mechanisms of action and the experimental workflow, the following diagrams have been generated using Graphviz (DOT language).
References
- 1. Isolation and antifungal activity of this compound, a propiophenone derivative from Asarum sieboldii rhizome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Natural products as sources of new fungicides (I): synthesis and antifungal activity of this compound derivatives against phytopathogenic fungi | Mongolian Journal of Chemistry [mongoliajol.info]
- 3. scispace.com [scispace.com]
Validating the Antifungal Target of Kakuol in Botrytis cinerea: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for investigating the antifungal target of Kakuol in Botrytis cinerea, a significant plant pathogen. While the precise molecular target of this compound is not yet definitively established, this document outlines a series of experiments to test the hypothesis that this compound disrupts cell membrane integrity, a common mechanism for phenolic antifungal compounds. For comparative analysis, we include experimental data and protocols for two well-characterized natural antifungals, thymol and carvacrol, which are known to act on the fungal cell membrane.
Data Presentation: Comparative Antifungal Activity
The following table summarizes the minimum inhibitory concentration (MIC) of this compound, thymol, and carvacrol required to inhibit the mycelial growth of Botrytis cinerea.
| Compound | Type | Putative/Confirmed Target | Minimum Inhibitory Concentration (MIC) against B. cinerea |
| This compound | Natural Phenolic | Putative: Cell Membrane/DNA Topoisomerase | 5 µg/mL |
| Thymol | Monoterpenoid Phenol | Cell Membrane | 65 µg/mL |
| Carvacrol | Monoterpenoid Phenol | Cell Membrane | 120 µg/mL |
Experimental Protocols for Target Validation
To validate the putative antifungal target of this compound, a series of experiments should be conducted in parallel with the comparator compounds.
Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of an antifungal agent that prevents visible growth of a microorganism.
Methodology:
-
Culture Preparation: Botrytis cinerea is grown on potato dextrose agar (PDA) at 25°C for 7 days. Spores are harvested by flooding the plate with sterile distilled water containing 0.05% (v/v) Tween 80 and gently scraping the surface. The spore suspension is filtered through sterile glass wool to remove mycelial fragments and the concentration is adjusted to 1 x 10^6 spores/mL using a hemocytometer.
-
Assay Setup: The assay is performed in a 96-well microtiter plate. A serial dilution of this compound, thymol, and carvacrol is prepared in potato dextrose broth (PDB).
-
Inoculation: Each well is inoculated with the B. cinerea spore suspension to a final concentration of 1 x 10^5 spores/mL.
-
Incubation: The plate is incubated at 25°C for 48-72 hours.
-
Observation: The MIC is determined as the lowest concentration of the compound at which no visible growth of the fungus is observed.
Cell Membrane Integrity Assay
This assay assesses damage to the fungal cell membrane by measuring the leakage of intracellular components.
Methodology:
-
Mycelial Preparation: B. cinerea is cultured in PDB at 25°C for 48 hours. The mycelia are harvested by filtration, washed with sterile distilled water, and resuspended in fresh PDB.
-
Treatment: The mycelial suspension is treated with this compound, thymol, or carvacrol at their respective MIC and 2x MIC values. A control group is treated with the solvent used to dissolve the compounds.
-
Conductivity Measurement: The electrical conductivity of the supernatant is measured at different time points (e.g., 0, 2, 4, 6, 8 hours) using a conductivity meter. An increase in conductivity indicates leakage of electrolytes from the damaged cells.
-
Measurement of Cellular Content Leakage: The release of proteins and nucleic acids into the supernatant can be quantified by measuring the absorbance at 260 nm and 280 nm, respectively, using a spectrophotometer.
Ergosterol Biosynthesis Assay
Ergosterol is a vital component of the fungal cell membrane. Inhibition of its biosynthesis can be a key antifungal mechanism.
Methodology:
-
Mycelial Culture and Treatment: B. cinerea mycelia are grown as described above and treated with the test compounds at sub-lethal concentrations.
-
Ergosterol Extraction: After incubation, the mycelia are harvested, dried, and weighed. The ergosterol is extracted using a saponification method with alcoholic potassium hydroxide.
-
Quantification: The extracted ergosterol is quantified spectrophotometrically by scanning the absorbance between 230 and 300 nm. The characteristic four-peaked curve of ergosterol allows for its quantification. A reduction in the ergosterol content in treated samples compared to the control indicates inhibition of its biosynthesis.
Fungal DNA Topoisomerase Inhibition Assay
Given the suggestion that this compound may inhibit DNA relaxation, a direct assay for DNA topoisomerase inhibition is warranted.
Methodology:
-
Enzyme and Substrate: Purified fungal DNA topoisomerase I or II and supercoiled plasmid DNA are required.
-
Reaction Setup: The reaction mixture contains the enzyme, plasmid DNA, and varying concentrations of this compound in a suitable buffer.
-
Incubation: The reaction is incubated at the optimal temperature for the enzyme (e.g., 37°C).
-
Analysis: The reaction is stopped, and the DNA topoisomers are separated by agarose gel electrophoresis. The gel is stained with an intercalating dye (e.g., ethidium bromide) and visualized under UV light. Inhibition of the enzyme is observed as a decrease in the conversion of supercoiled DNA to its relaxed form.
Visualizing Experimental Workflows and Pathways
The following diagrams illustrate the logical flow of the experimental validation process and a putative signaling pathway affected by membrane disruption.
Caption: Experimental workflow for validating the antifungal target of this compound.
Caption: Putative signaling pathway of cell death induced by membrane disruption.
Cross-Resistance Studies of Kakuol with Other Antifungal Agents: A Comparative Analysis
A comprehensive review of existing literature reveals a significant gap in the scientific understanding of Kakuol's cross-resistance with other antifungal agents. To date, published research has focused primarily on the isolation of this compound and its antifungal efficacy against various plant pathogenic fungi. There is a notable absence of studies investigating its potential for cross-resistance with clinically relevant antifungal drugs used in human medicine.
This compound, a propiophenone derivative isolated from the rhizomes of Asarum sieboldii, has demonstrated notable in vitro and in vivo antifungal activity against several plant pathogens.[1] Studies have highlighted its efficacy against fungi such as Colletotrichum orbiculare, Botrytis cinerea, and Cladosporium cucumerinum.[1] However, a critical aspect for its potential development as a therapeutic agent—its interaction with and potential for cross-resistance to existing antifungal drug classes—remains unexplored.
Current State of Research
The existing body of scientific literature on this compound and its derivatives predominantly details its synthesis and antifungal activity against phytopathogens. Several studies have explored the structure-activity relationships of this compound analogues to enhance their fungicidal properties against plant diseases. While these studies provide valuable insights into the basic antifungal characteristics of this compound class, they do not address the critical issue of cross-resistance in a clinical context.
The Unmet Need: Cross-Resistance Data
Understanding the potential for cross-resistance is fundamental in the development of any new antimicrobial agent. It informs the drug's potential clinical utility, predicts its effectiveness against resistant strains, and helps to anticipate the emergence of resistance. For this compound, the absence of such data means that key questions remain unanswered:
-
Does this compound share a mechanism of action with existing antifungal drug classes, such as azoles, polyenes, or echinocandins?
-
Are fungal strains resistant to conventional antifungals also resistant to this compound?
-
Can the use of this compound select for resistance to other antifungal agents?
Without answers to these questions, the potential of this compound as a candidate for treating human fungal infections cannot be fully assessed.
Future Directions
To address this knowledge gap, dedicated research is required. The following experimental approaches would be essential to delineate the cross-resistance profile of this compound:
-
In Vitro Susceptibility Testing: Standardized broth microdilution or disk diffusion assays should be performed to determine the minimum inhibitory concentrations (MICs) of this compound against a broad panel of clinically relevant fungal isolates. This panel should include wild-type strains and well-characterized strains with known resistance mechanisms to current antifungal drugs.
-
Combination Studies (Checkerboard Assays): Investigating the interaction of this compound with other antifungal agents (e.g., fluconazole, amphotericin B, caspofungin) through checkerboard assays would reveal whether these interactions are synergistic, indifferent, or antagonistic.
-
Mechanism of Action Studies: Elucidating the specific cellular target and mechanism of action of this compound is crucial. This would provide a biological basis for understanding its potential for cross-resistance with drugs that have similar or different mechanisms.
-
Selection of Resistant Mutants: In vitro evolution experiments could be conducted to select for this compound-resistant mutants. Subsequent genomic and phenotypic analysis of these mutants would help to identify the genetic basis of resistance and any associated changes in susceptibility to other antifungal agents.
Experimental Workflow for Future Cross-Resistance Studies
The following diagram illustrates a potential experimental workflow for investigating the cross-resistance profile of this compound.
Conclusion
While this compound has shown promise as an antifungal agent against plant pathogens, its potential application in human medicine is currently hindered by a lack of critical data. Specifically, there is no available information on its cross-resistance with other antifungal drugs. The scientific community, including researchers, scientists, and drug development professionals, is encouraged to undertake the necessary studies to elucidate the cross-resistance profile of this compound. Such research is imperative to determine its viability as a future therapeutic agent for human fungal infections.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
